Triethyl phosphonobromoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDGKZDQVZDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446594 | |
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23755-73-9 | |
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonobromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Triethyl Phosphonobromoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of triethyl phosphonobromoacetate, a valuable reagent in organic synthesis. The synthesis is primarily achieved through a Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds. This document outlines the reaction, provides a detailed experimental protocol, and summarizes key data for researchers in the field.
Synthesis of this compound
The synthesis of this compound, also known as ethyl 2-bromo-2-(diethoxyphosphoryl)acetate, is accomplished via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide. To introduce a bromine atom on the α-carbon of the phosphonoacetate, ethyl dibromoacetate is used as the alkyl halide starting material. The reaction proceeds by the formation of a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.
The overall reaction is as follows:
P(OCH₂CH₃)₃ + Br₂CHCOOCH₂CH₃ → (CH₃CH₂O)₂P(O)CH(Br)COOCH₂CH₃ + CH₃CH₂Br
Triethyl phosphite + Ethyl dibromoacetate → this compound + Ethyl bromide
Experimental Protocol
Materials:
-
Triethyl phosphite
-
Ethyl dibromoacetate
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Reactants: The flask is charged with triethyl phosphite. An equimolar amount of ethyl dibromoacetate is placed in the dropping funnel.
-
Reaction Conditions: The triethyl phosphite is heated to a temperature typically in the range of 120-150°C under an inert atmosphere.
-
Addition of Ethyl Dibromoacetate: Ethyl dibromoacetate is added dropwise from the dropping funnel to the heated triethyl phosphite with vigorous stirring. The rate of addition should be controlled to maintain a steady reaction temperature.
-
Reaction Monitoring: The reaction mixture is heated and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature.
Purification
The primary method for purifying this compound is vacuum distillation .
Procedure:
-
The crude reaction mixture is transferred to a distillation flask.
-
The apparatus is set up for vacuum distillation.
-
The system is slowly evacuated to the desired pressure.
-
The mixture is heated to distill off any unreacted starting materials and the ethyl bromide byproduct.
-
The fraction corresponding to this compound is then collected at its specific boiling point under the applied vacuum.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P | 166.16 | 156 |
| Ethyl dibromoacetate | 617-33-4 | C₄H₆Br₂O₂ | 245.90 | 76-78 @ 12 mmHg[1] |
| This compound | 23755-73-9[2] | C₈H₁₆BrO₅P[2] | 303.09[2] | Not readily available |
Table 2: Spectroscopic Data
Note: Detailed spectroscopic data for this compound is not widely available. The following table provides data for the analogous, non-brominated compound, triethyl phosphonoacetate, for reference.
| Compound | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) | 31P NMR |
| Triethyl phosphonoacetate | 4.17 (q, 4H), 4.11 (q, 2H), 2.97 (d, J=21.8 Hz, 2H), 1.30 (t, 6H), 1.24 (t, 3H) | 166.7 (d, J=5.9 Hz), 62.5 (d, J=6.4 Hz), 61.6, 34.5 (d, J=133.5 Hz), 16.3 (d, J=6.0 Hz), 14.1 | Not readily available |
| This compound | Expected to be similar with a downfield shift for the CH proton due to the presence of the bromine atom. | Expected to show signals corresponding to the ethyl groups and the carbonyl carbon, with the α-carbon signal significantly shifted and split by both phosphorus and bromine. | A Russian journal article from 1975 may contain 31P NMR data, but was not accessible for this review.[3] |
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Michaelis-Arbuzov Reaction Mechanism
Caption: The mechanism of the Michaelis-Arbuzov reaction for this compound synthesis.
References
Spectroscopic Analysis of Triethyl Phosphonobromoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spectroscopic Data Presentation
Direct experimental spectroscopic data for Triethyl phosphonobromoacetate is not available in the public domain based on the conducted searches. However, the spectroscopic data for the closely related parent compound, Triethyl phosphonoacetate, is well-documented and provides a reliable foundation for predicting the spectral characteristics of its brominated derivative.
NMR Spectroscopic Data of Triethyl phosphonoacetate
The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for Triethyl phosphonoacetate, which serves as a reference for the analysis of this compound.
Table 1: ¹H NMR Data for Triethyl phosphonoacetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.17 | m | 6H | 7 | O-CH₂ (ethoxy groups) |
| 2.97 | d | 2H | 20 | P-CH₂ |
| 1.35 | t | 6H | 7 | CH₃ (phosphonate ethoxy) |
| 1.29 | t | 3H | 7 | CH₃ (acetate ethoxy) |
Data sourced from publicly available spectral databases.[1]
Table 2: ¹³C NMR Data for Triethyl phosphonoacetate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 165.7 | d | 6 | C=O (ester) |
| 62.6 | d | 6 | O-CH₂ (phosphonate ethoxy) |
| 61.4 | s | O-CH₂ (acetate ethoxy) | |
| 34.3 | d | 134 | P-CH₂ |
| 16.4 | d | 7 | CH₃ (phosphonate ethoxy) |
| 14.1 | s | CH₃ (acetate ethoxy) |
Data sourced from publicly available spectral databases.[2]
Table 3: ³¹P NMR Data for Triethyl phosphonoacetate
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ~20-25 | s (proton decoupled) | CDCl₃ |
Note: The exact chemical shift can vary depending on the solvent and concentration. The value is referenced against 85% H₃PO₄.[3]
Predicted NMR Spectral Changes for this compound
The introduction of a bromine atom on the alpha-carbon (the P-CH₂ group) is expected to induce the following significant changes in the NMR spectra:
-
¹H NMR: The signal for the alpha-proton (now P-CHBr) will experience a substantial downfield shift due to the electron-withdrawing effect of the bromine atom. Its multiplicity will change from a doublet to a doublet of doublets, arising from coupling to both the phosphorus atom and any adjacent protons (if present).
-
¹³C NMR: The chemical shift of the alpha-carbon (P-CHBr) will also be shifted downfield.
-
³¹P NMR: The chemical shift of the phosphorus atom may experience a minor shift due to the change in the electronic environment of the adjacent carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Triethyl phosphonoacetate exhibits characteristic absorption bands for its functional groups. The spectrum for the brominated derivative is expected to be broadly similar, with the potential for subtle shifts in band positions and the appearance of a C-Br stretching frequency.
Table 4: Characteristic IR Absorption Bands for Triethyl phosphonoacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250 | Strong | P=O stretch |
| ~1020 | Strong | P-O-C stretch |
Note: These are approximate values and can vary based on the sampling method.
Mass Spectrometry (MS)
The mass spectrum of this compound will be significantly different from that of the parent compound due to the presence of bromine.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Key Feature |
| [M]+, [M+2]+ | Molecular ion peaks | Presence of a 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |
| [M-Br]+ | Fragment ion | Loss of a bromine radical |
| Various | Other fragment ions | Fragmentation of the ethyl and phosphonate groups |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
³¹P NMR Acquisition: Acquire the proton-decoupled spectrum. ³¹P is a sensitive nucleus, and spectra can be obtained relatively quickly.[4]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Introduce the sample into the ion source. The generated ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Logical Relationships in Spectral Interpretation
This diagram outlines the logical connections between the molecular structure of Triethyl phosphonoacetate and its key spectroscopic features.
Caption: Logical relationships in the spectral interpretation of Triethyl phosphonoacetate.
Conclusion
This guide provides a comprehensive framework for understanding the spectroscopic characteristics of this compound. By leveraging the detailed data from the parent compound, Triethyl phosphonoacetate, and applying fundamental principles of spectroscopy, researchers can effectively predict and interpret the NMR, IR, and MS spectra of the brominated derivative. The provided protocols and diagrams serve as practical tools for experimental design and data analysis in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Stability and Storage of Triethyl phosphonobromoacetate
Disclaimer: Publicly available, in-depth stability studies and a comprehensive Safety Data Sheet (SDS) specifically for Triethyl phosphonobromoacetate (CAS 23755-73-9) are limited. Therefore, this guide has been compiled by synthesizing information from safety data for structurally related compounds, such as Triethyl phosphonoacetate and Triethyl phosphate, and from established chemical principles governing the reactivity of phosphonate esters and α-halo esters. The recommendations herein should be supplemented with rigorous in-house evaluation and adherence to all applicable safety regulations.
Chemical and Physical Properties
This compound is an organophosphorus compound containing a phosphonate ester, a carboxylic acid ester, and an alpha-bromo substituent. These functional groups dictate its reactivity and stability. Below is a summary of its known and estimated properties.
| Property | Value |
| CAS Number | 23755-73-9 |
| Molecular Formula | C₈H₁₆BrO₅P |
| Molecular Weight | 303.09 g/mol |
| Appearance | Typically a colorless to light yellow liquid. |
| Boiling Point | Data not widely available; expected to be higher than Triethyl phosphonoacetate (approx. 260 °C) due to the heavier bromine atom. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. Phosphonate esters, in general, are susceptible to hydrolysis in water.[1] |
| Predicted Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
Stability Profile
The stability of this compound is influenced by its susceptibility to hydrolysis and reaction with nucleophiles, largely due to the presence of the ester linkages and the reactive carbon-bromine bond.
2.1 Hydrolysis
Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[1] The ester linkages (both the carboxylate and the phosphonate) can be cleaved by water. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
2.2 Incompatible Materials and Conditions to Avoid
To ensure the stability of this compound, the following should be avoided:
-
Strong Oxidizing Agents: May cause a vigorous reaction.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester groups.[1][3]
-
Moisture: Promotes hydrolysis. Containers should be kept tightly sealed.
-
Heat and Direct Sunlight: Elevated temperatures can accelerate decomposition.
Recommended Storage Conditions
Based on information for analogous compounds and general best practices for reactive chemical intermediates, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential oxidation. |
| Container | Use tightly sealed containers made of a non-reactive material (e.g., amber glass) to protect from light and moisture. |
| Ventilation | Store in a well-ventilated area.[4] |
Potential Degradation Pathways
The primary degradation pathway for this compound is likely hydrolysis. The presence of the electron-withdrawing bromine and phosphonate groups on the alpha-carbon makes the carbonyl group of the ester susceptible to nucleophilic attack by water.
Caption: Plausible hydrolysis pathway for this compound.
Experimental Protocols for Stability Assessment
5.1 Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a sample of this compound and to detect the presence of degradation products.
-
Methodology:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Use a reverse-phase C18 column.
-
The mobile phase could be a gradient of water and acetonitrile, both with 0.1% formic acid.
-
Detection can be performed using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The peak area can be used to quantify the purity.
-
5.2 Accelerated Stability Study
-
Objective: To predict the long-term stability of this compound by subjecting it to elevated temperatures.
-
Methodology:
-
Store aliquots of this compound at elevated temperatures (e.g., 40 °C and 50 °C) and protected from light.
-
At specified time points (e.g., 1, 2, 4, 8 weeks), remove a sample from each temperature condition.
-
Analyze the purity of each sample using the HPLC method described above.
-
Plot the purity versus time for each temperature to determine the rate of degradation. This data can be used to estimate the shelf-life at recommended storage conditions.
-
Caption: Workflow for an accelerated stability study.
Handling and Safety Precautions
Given the predicted hazards, appropriate personal protective equipment and handling procedures are essential.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.[4]
-
Skin Protection: Wear compatible chemical-resistant gloves.[4]
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.[4]
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Wash thoroughly after handling.[4]
-
Keep away from incompatible materials.
-
Conclusion
This compound is a reactive intermediate that requires careful storage and handling to maintain its chemical integrity. The primary stability concerns are hydrolysis and reaction with strong acids, bases, and oxidizing agents. By storing it in a cool, dry, and inert environment and by following appropriate safety protocols, its stability can be maximized for research and development applications. It is strongly recommended that users perform their own stability assessments for their specific applications and storage conditions.
References
A Comprehensive Technical Guide to the Safe Handling of Triethyl Phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide pertains to Triethyl Phosphonoacetate . No direct Safety Data Sheet (SDS) was found for "Triethyl phosphonobromoacetate," suggesting a possible typographical error in the query. The information provided herein is based on available data for Triethyl Phosphonoacetate.
This technical guide provides an in-depth overview of the safety and handling protocols for Triethyl Phosphonoacetate, a reagent commonly used in laboratory and drug development settings. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.
Chemical Identification and Physical Properties
Triethyl phosphonoacetate is a clear, light yellow liquid with the following properties:
| Property | Value | Reference |
| Chemical Formula | C8H17O5P | [1] |
| Molecular Weight | 224.19 g/mol | [1] |
| Appearance | Clear light yellow liquid | [2] |
| Boiling Point | 142 - 145 °C at 10 hPa | |
| Density | 1.13 g/cm³ at 25 °C | |
| Vapor Pressure | < 0.01 hPa at 25 °C | |
| Partition Coefficient (log Pow) | 1.13 at 30 °C |
Hazard Identification and Classification
Triethyl phosphonoacetate is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Reference |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][3][4] |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life | [3] |
| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | [4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | [5] |
Signal Word: Warning [1][3][5] or Danger [4]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when handling and storing triethyl phosphonoacetate.
3.1. Handling Procedures:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1][5][6][7]
-
Use non-sparking tools and prevent the build-up of electrostatic charge.[5]
3.2. Storage Requirements:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[1][3][5]
-
The recommended storage temperature is 4°C, with some suppliers recommending -20°C for the pure form.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
4.1. First-Aid Measures:
| Exposure Route | First-Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][3][4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops. | [1][3][4][5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][3][4][5] |
4.2. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.[1][4][5]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for disposal.[1][4][6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential for minimizing exposure.
| Control Measure | Specification | Reference |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [1][3][4] |
| Eye/Face Protection | Wear chemical safety goggles with side shields or a face shield. | [1][3][4] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other impervious protective clothing. | [1][3][4][5] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [1][3][4][5] |
Firefighting Measures
| Aspect | Guideline | Reference |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][5] |
| Hazardous Combustion Products | Combustion may produce carbon oxides and phosphorus oxides. The substance is combustible. | [3][4] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][3][4] |
Toxicity and Carcinogenicity
| Toxicity Data | Value | Reference |
| Acute Oral Toxicity (Rat) | LD50 > 500 mg/kg | [2] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [1][6] |
Visualized Workflow: Chemical Spill Response
The following diagram illustrates the standardized workflow for responding to a chemical spill of triethyl phosphonoacetate.
Caption: Workflow for a chemical spill response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. westliberty.edu [westliberty.edu]
- 7. durhamtech.edu [durhamtech.edu]
Triethyl Phosphonobromoacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of Triethyl phosphonobromoacetate, a key reagent in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document details its characteristics, synthesis, and application in the Horner-Wadsworth-Emmons reaction, offering a valuable resource for the synthesis of complex molecular architectures.
Physical and Chemical Properties
This compound is a specialty chemical reagent utilized in organic synthesis. At standard conditions, it is presumed to be a colorless to light yellow liquid, a characteristic common to similar phosphonate esters. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 23755-73-9 |
| Molecular Formula | C₈H₁₆BrO₅P |
| Molecular Weight | 303.09 g/mol |
| Boiling Point | 128-131 °C (at 1 Torr)[1] |
| Density | 1.3742 g/cm³[1] |
| Appearance | Colorless to light yellow liquid (inferred) |
| State at STP | Liquid |
Synthesis of this compound
The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, ethyl bromoacetate. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Ethyl bromoacetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and distillation head, add ethyl bromoacetate.
-
Slowly add triethyl phosphite to the reaction flask. An equimolar ratio or a slight excess of triethyl phosphite is typically used.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is generally maintained to ensure a steady reaction rate while allowing for the removal of the ethyl bromide byproduct by distillation.
-
Monitor the progress of the reaction by observing the cessation of ethyl bromide distillation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude this compound can be purified by vacuum distillation.
Characterization:
The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (P=O, C=O, C-O).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. The use of phosphonates like this compound offers several advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that is easily removed during workup.
The reaction typically proceeds through the deprotonation of the phosphonate by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. Subsequent elimination of this intermediate yields the desired alkene and a phosphate ester byproduct. The HWE reaction generally favors the formation of the (E)-alkene.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
This compound
-
Aldehyde or Ketone
-
Base (e.g., Sodium hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, prepare a suspension of the base in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled suspension.
-
Stir the mixture at 0 °C for a specified time to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
Technical Guide: Solubility and Application of Triethyl Phosphonobromoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethyl phosphonobromoacetate in common organic solvents. Recognizing the limited availability of public quantitative data, this document furnishes a detailed experimental protocol for its determination. Furthermore, it visualizes the principal synthetic application of this reagent, the Horner-Wadsworth-Emmons reaction, through detailed diagrams and workflows.
Solubility Profile of this compound
This compound is an important reagent in organic synthesis, primarily utilized for the creation of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction.[1][2] Its solubility is a critical parameter for reaction setup, optimization, and purification processes.
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Structurally, as a phosphonate ester, it is anticipated to be soluble in a wide array of common organic solvents, ranging from polar aprotic (e.g., THF, DCM) to nonpolar (e.g., toluene, hexanes), though its polarity suggests lower solubility in the latter.
Given this data gap, researchers are encouraged to determine solubility experimentally for their specific applications. The following table is provided as a structured template for recording such empirical data.
Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| Acetonitrile (MeCN) | ||||
| Dimethylformamide (DMF) | ||||
| Toluene | ||||
| Hexanes | ||||
| Ethyl Acetate | ||||
| Ethanol | ||||
| Methanol |
Table 1: Template for Recording Experimental Solubility Data.
Experimental Protocols
The following is a detailed methodology for the gravimetric determination of this compound solubility, a robust and widely accepted method.
Methodology: Isothermal Shake-Flask Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (anhydrous, analytical grade)
-
Scintillation vials or sealed flasks (20 mL)
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.0001 g)
-
Vials for solvent evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvation: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached. Vigorous agitation is necessary.
-
Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid residue.
-
Filtration: Attach a 0.2 μm syringe filter to the syringe and dispense the saturated solution into a new, pre-weighed evaporation vial. This step removes any microscopic solid particles. Record the exact volume or mass of the filtered solution.
-
Solvent Evaporation: Remove the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen, or by using a rotary evaporator, followed by drying in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Quantification: Weigh the evaporation vial containing the dried solute. The difference between this final weight and the initial weight of the empty vial gives the mass of dissolved this compound.
-
Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100
Caption: A flowchart of the experimental workflow for solubility determination.
Key Application: The Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a quintessential reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for synthesizing α,β-unsaturated esters, predominantly with E-stereoselectivity.[1][3][4] The reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone.
The mechanism proceeds through several key steps:
-
Deprotonation: A base (e.g., NaH, BuLi) removes the acidic proton alpha to the phosphonate and ester groups, creating a nucleophilic phosphonate carbanion.[1][3]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step.[1]
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, eliminating a water-soluble phosphate byproduct and forming the carbon-carbon double bond of the final alkene product.[2][4]
Caption: The reaction pathway for the Horner-Wadsworth-Emmons olefination.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonobromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes. A key advantage of the HWE reaction over the traditional Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, simplifying purification. This document provides detailed application notes and protocols for the HWE reaction utilizing triethyl phosphonobromoacetate, a reagent that facilitates the synthesis of valuable α-bromo-α,β-unsaturated esters. These products are versatile intermediates in medicinal chemistry and drug development, serving as precursors for a variety of complex molecular architectures.
The reaction involves the deprotonation of this compound to form a stabilized phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate salt to yield the α-bromo-α,β-unsaturated ester, typically with a high degree of stereoselectivity.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic α-proton from this compound to generate a phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions. Generally, the use of unstabilized ylides in Wittig-type reactions favors the Z-alkene, whereas the stabilized phosphonate carbanions in the HWE reaction predominantly yield the E-alkene due to thermodynamic control. However, the stereoselectivity can be tuned by modifying the phosphonate reagent or the reaction conditions.
Applications in Drug Development
α-Bromo-α,β-unsaturated esters are valuable precursors in the synthesis of various biologically active molecules. The presence of the bromine atom and the electron-withdrawing ester group makes the double bond susceptible to a range of chemical transformations, including:
-
Cross-coupling reactions: The vinyl bromide moiety can participate in Suzuki, Stille, and other cross-coupling reactions to introduce diverse substituents.
-
Michael additions: The electron-deficient alkene is an excellent Michael acceptor, allowing for the introduction of various nucleophiles at the β-position.
-
Synthesis of heterocycles: These compounds can serve as building blocks for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.
-
Precursors to α-amino acids and peptides: The α-bromo group can be displaced by nitrogen nucleophiles to afford α-amino acid derivatives.
For instance, α-bromoacryloyl amides, derived from α-bromo-α,β-unsaturated esters, have been investigated for their antileukemic activity.[1]
Data Presentation
The following tables summarize the quantitative data for the Horner-Wadsworth-Emmons reaction with this compound and various aldehydes, showcasing the typical yields and stereoselectivity.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 0 to rt | 2 | 95 | >98:2 | [2] |
| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | 92 | >95:5 | [2] |
| 4-Nitrobenzaldehyde | NaH | THF | rt | - | 85 | - | [3] |
| 4-Methoxybenzaldehyde | NaH | THF | rt | - | 88 | - | [3] |
| 2-Naphthaldehyde | NaH | THF | rt | - | 89 | - | [3] |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 2 | 88 | >95:5 | [2] |
| Heptanal | DBU, K₂CO₃ | neat | rt | - | - | 99:1 | [4] |
| 3-Phenylpropanal | i-PrMgCl | THF | reflux | - | - | 87:13 | [5] |
| Isovaleraldehyde | NaH | THF | rt | - | 82 | - | [3] |
Table 3: Reaction with Heteroaromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 2-Furaldehyde | NaH | THF | rt | - | 86 | - | [3] |
| 2-Thiophenecarboxaldehyde | NaH | THF | rt | - | 87 | - | [3] |
| Pyridine-2-carboxaldehyde | NaH | THF | rt | - | 80 | - | [3] |
Experimental Protocols
The following are general protocols for the Horner-Wadsworth-Emmons reaction with this compound. Safety Precaution: this compound and many of the reagents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure using Sodium Hydride
This protocol is a widely applicable method for the reaction of various aldehydes with this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, cyclohexanecarboxaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
-
Protocol 2: One-Pot Procedure for the Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters from Alcohols
This protocol describes a one-pot tandem oxidation-Wittig type reaction to produce predominantly Z-configured α-bromo-α,β-unsaturated esters directly from alcohols.[6]
Materials:
-
(Carboethoxymethylene)triphenylphosphorane
-
N-Bromosuccinimide (NBS)
-
Alcohol (e.g., benzyl alcohol)
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
To a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol) and N-bromosuccinimide (1.4 mmol) in CH₂Cl₂ (12 mL), add the alcohol (1 mmol) and activated manganese dioxide (10 mmol).
-
Sonicate the mixture for 10 hours.
-
Filter the reaction mixture through a pad of Celite and wash the Celite pad with CH₂Cl₂.
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired (Z)-α-bromo-α,β-unsaturated ester.
Mandatory Visualization
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Caption: General reaction scheme for the HWE reaction.
References
- 1. Design, synthesis, and biological evaluation of hybrid molecules containing alpha-methylene-gamma-butyrolactones and alpha-bromoacryloyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction - 1287 Words | Bartleby [bartleby.com]
- 4. benchchem.com [benchchem.com]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of α-Bromo-α,β-Unsaturated Esters using Triethyl Phosphonobromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] A key application of the HWE reaction is the stereoselective synthesis of α,β-unsaturated esters. This document provides detailed application notes and experimental protocols for the synthesis of α-bromo-α,β-unsaturated esters employing triethyl phosphonobromoacetate. These α-halo-substituted unsaturated esters are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds.[2] The presence of the α-bromo substituent provides a handle for further functionalization, such as cross-coupling reactions, making these compounds versatile building blocks in medicinal chemistry.[3]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble dialkyl phosphate byproduct, which simplifies purification.[1] The reaction typically proceeds via the following steps:
-
Deprotonation: A base is used to abstract the acidic α-proton from the this compound, generating a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the α-bromo-α,β-unsaturated ester and a diethyl phosphate salt.
The stereochemical outcome of the HWE reaction is influenced by the nature of the reactants, the base, and the reaction conditions. Generally, the use of unstabilized phosphonates or specific reaction conditions (e.g., Still-Gennari modification) can favor the formation of (Z)-alkenes. However, for stabilized phosphonates like this compound, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[4]
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for the Horner-Wadsworth-Emmons reaction of α-bromo phosphonates with various aldehydes. While specific data for this compound is limited in readily available literature, the data for analogous diphenylphosphonoacetates provides a strong indication of the expected outcomes. The reaction generally affords good to excellent yields and high (E)-selectivity.[3]
| Aldehyde (R-CHO) | R Group | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | Phenyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 95 | 98:2 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 99 | 97:3 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 96 | >98:2 |
| 2-Naphthaldehyde | 2-Naphthyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 92 | 98:2 |
| Cinnamaldehyde | Phenylvinyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 85 | >98:2 |
| Cyclohexanecarboxaldehyde | Cyclohexyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 70 | 80:20 |
| Heptanal | Hexyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 78 | 85:15 |
Data adapted from reactions using ethyl bromo(diphenylphosphono)acetate, which is expected to have similar reactivity to this compound.[3]
Experimental Protocols
Preparation of this compound
This compound can be prepared via the Michaelis-Arbuzov reaction of ethyl bromoacetate with triethyl phosphite.
Materials:
-
Ethyl bromoacetate
-
Triethyl phosphite
-
Anhydrous toluene (optional, for solvent-based reaction)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 equivalent).
-
Slowly add ethyl bromoacetate (1.0 equivalent) to the triethyl phosphite at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.
-
After cooling to room temperature, the product can be purified by vacuum distillation to afford this compound as a colorless oil.
General Protocol for the Synthesis of α-Bromo-α,β-Unsaturated Esters
This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of an aldehyde with this compound using sodium hydride as the base.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) to the NaH suspension via a syringe or dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which time the solution should become clear.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure α-bromo-α,β-unsaturated ester.
Caption: General experimental workflow for the HWE synthesis.
Applications in Research and Drug Development
α-Bromo-α,β-unsaturated esters are versatile intermediates in organic synthesis and hold significant potential in the field of drug development. The α,β-unsaturated carbonyl moiety is a common structural motif in many biologically active compounds and natural products.[5] The presence of the α-bromo substituent provides a site for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening.
Key Applications:
-
Intermediate for Cross-Coupling Reactions: The vinyl bromide functionality can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings), allowing for the introduction of a wide range of substituents at the α-position. This is a powerful strategy for building molecular complexity.[3]
-
Michael Acceptors: The electron-deficient double bond of α,β-unsaturated esters makes them susceptible to nucleophilic attack in Michael additions. In a biological context, this reactivity can be exploited for the covalent modification of biological targets, such as enzyme active sites. This has been explored in the design of irreversible inhibitors.
-
Precursors to Bioactive Molecules: α-Bromo-α,β-unsaturated esters serve as precursors for the synthesis of various classes of compounds with demonstrated biological activity. For instance, they can be used to synthesize substituted chromenones and other heterocyclic systems that have shown potent in vitro anticancer activity.
-
Synthesis of Natural Products: The stereoselective formation of trisubstituted alkenes is a common challenge in the total synthesis of natural products. The HWE reaction of α-bromo phosphonates provides a reliable method for constructing such motifs. For example, a highly stereoselective synthesis of (E)-α-bromoacrylates was a key step in the total synthesis of plaunotol, a compound with antibacterial activity against Helicobacter pylori.
-
Anticancer Drug Discovery: The α,β-unsaturated carbonyl scaffold has been incorporated into numerous compounds designed as potential anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[6] While direct examples of FDA-approved drugs synthesized via this specific method are not readily apparent, the utility of the resulting α-bromo-α,β-unsaturated esters as versatile building blocks in medicinal chemistry is clear. For example, α-bromoacryloyl lexitropsin conjugates have been synthesized and evaluated for their biological activity.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound provides an efficient and stereoselective route to α-bromo-α,β-unsaturated esters. These compounds are valuable synthetic intermediates with significant applications in medicinal chemistry and drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the pharmaceutical and related industries to utilize this powerful synthetic methodology.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Preparation of (E)-α-Bromoacrylates from Mixtures of Brominated Ando Phosphonates [organic-chemistry.org]
- 4. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction of Triethyl Phosphonobromoacetate with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of triethyl phosphonobromoacetate with aldehydes and ketones represents a specialized application of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1][2] This particular variation provides a reliable and stereoselective route to α-bromo-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The electron-withdrawing bromo substituent and the ester group activate the phosphonate for deprotonation and subsequent olefination. The resulting α-bromoacrylates are versatile precursors for a variety of transformations, including cross-coupling reactions, conjugate additions, and the introduction of trifluoromethyl groups, making them highly relevant in drug development.[3]
The HWE reaction, in general, offers significant advantages over the traditional Wittig reaction. The phosphonate carbanions are typically more nucleophilic than their phosphonium ylide counterparts, and the water-soluble phosphate byproducts are easily removed during workup, simplifying purification.[1][2] The reaction with aldehydes is often highly stereoselective, predominantly yielding the (E)-isomer of the α-bromo-α,β-unsaturated ester.[1] However, the stereoselectivity with ketones can be less pronounced.[4]
These application notes provide an overview of the reaction, detailed experimental protocols, and a summary of expected outcomes with various substrates.
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the well-established Horner-Wadsworth-Emmons mechanism:
-
Deprotonation: A base is used to deprotonate the α-carbon of the this compound, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product (the α-bromo-α,β-unsaturated ester) and a water-soluble diethyl phosphate salt.
The stereochemical outcome of the reaction is largely dictated by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. For reactions with aldehydes, the transition state leading to the (E)-alkene is generally lower in energy, resulting in high (E)-selectivity.[1] Factors influencing stereoselectivity include the nature of the base, solvent, and reaction temperature. Aromatic aldehydes, in particular, tend to yield the (E)-isomer with high selectivity.[1]
Experimental Protocols
The following protocols provide general procedures for the reaction of this compound with aldehydes and ketones. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base) may be necessary for specific substrates.
Protocol 1: General Procedure for Reaction with Aldehydes using Sodium Hydride
This protocol is suitable for a wide range of aldehydes to produce the corresponding (E)-α-bromo-α,β-unsaturated esters.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, cyclohexanecarboxaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by thin-layer chromatography, TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-bromo-α,β-unsaturated ester.
-
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This modified procedure is beneficial for aldehydes that are sensitive to strong bases like NaH.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and anhydrous acetonitrile.
-
Add this compound (1.2 equivalents) to the suspension.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C.
-
Add DBU (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
-
Data Presentation
The following tables summarize typical yields for the reaction of phosphonate reagents with various aldehydes and ketones under HWE conditions. While specific data for this compound is not extensively tabulated in the literature, the data for analogous reactions provides a reasonable expectation of outcomes.
Table 1: Reaction of Triethyl Phosphonoacetate with Various Aldehydes
| Aldehyde | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH | DME | rt, 12 h | Ethyl 4-chlorocinnamate | 92 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | 88 | >95:5 |
| Heptanal | DBU, K₂CO₃ | neat | rt | Ethyl non-2-enoate | - | 99:1 |
Data for illustrative purposes, adapted from similar HWE reactions.
Table 2: One-Pot Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters from Alcohols via a Wittig-Type Reaction
While not a direct HWE reaction with this compound, this data illustrates the synthesis of similar products and their yields from a range of starting materials.
| Entry | Alcohol | Product | Yield (%) | Z:E Ratio |
| 1 | Benzyl alcohol | 81 | >98:2 | |
| 2 | 4-Methylbenzyl alcohol | 83 | >98:2 | |
| 3 | 4-Methoxybenzyl alcohol | 80 | >98:2 | |
| 4 | 4-Chlorobenzyl alcohol | 85 | >98:2 | |
| 5 | Cinnamyl alcohol | 78 | >98:2 | |
| 6 | 1-Hexanol | 45 | >98:2 |
Source: Adapted from a facile one-pot synthesis of (Z)-α–bromo-α,β-unsaturated esters from alcohols.[3]
Applications in Drug Development
α-Bromo-α,β-unsaturated esters are valuable intermediates in medicinal chemistry and drug development. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
-
Precursors for Novel Amino Acids: The double bond can be subjected to conjugate addition with various nucleophiles, and the bromine atom can be displaced, providing routes to complex and unnatural amino acid derivatives for incorporation into peptides or as standalone therapeutic agents.
-
Michael Acceptors: The electrophilic nature of the double bond makes these compounds effective Michael acceptors, allowing for the covalent modification of biological targets. This property is exploited in the design of enzyme inhibitors and other targeted therapies.
-
Cross-Coupling Reactions: The vinyl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.
-
Synthesis of Heterocycles: α-Bromoacrylates can serve as building blocks for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
-
Introduction of Fluorine: The bromo substituent can be a precursor for the introduction of fluorine or trifluoromethyl groups, which are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity.[3]
Visualizations
Reaction Mechanism
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflow
References
Stereoselectivity of the Horner-Wadsworth-Emmons reaction using Triethyl phosphonobromoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for controlling the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction. While the query specified "Triethyl phosphonobromoacetate," the standard and widely utilized reagent in this context is Triethyl phosphonoacetate . The "bromo" component typically refers to ethyl bromoacetate, a precursor for synthesizing the phosphonate reagent via the Michaelis-Arbuzov reaction. This document will focus on the applications of triethyl phosphonoacetate in stereoselective alkene synthesis and will also address the synthesis of α-bromo-α,β-unsaturated esters, a related transformation.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, which simplifies purification.[3] A key feature of the HWE reaction is the ability to control the stereochemical outcome, allowing for the selective synthesis of either (E)- or (Z)-alkenes by carefully selecting the reaction conditions and phosphonate reagent.[4][5]
General Reaction Mechanism
The HWE reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the α-carbon, forming a nucleophilic phosphonate carbanion.[1][2]
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a phosphate byproduct.[2]
The stereoselectivity of the reaction is largely determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Data Presentation: Stereoselectivity of the HWE Reaction
The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the structure of the phosphonate reagent.
(E)-Selective HWE Reactions
Standard HWE reaction conditions typically favor the formation of the thermodynamically more stable (E)-alkene.[1][5] This is often achieved using strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). For base-sensitive substrates, milder conditions developed by Masamune and Roush, employing lithium chloride (LiCl) and a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU), also provide high (E)-selectivity.[1][6]
| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | >98:2 |
| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | >95:5 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | >95:5 |
| Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate | 90:10 |
| Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | Ethyl cinnamate | >99:1 |
| Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | Ethyl non-2-enoate | 99:1 |
Data compiled from multiple sources.[4][5]
(Z)-Selective HWE Reactions (Still-Gennari Modification)
To achieve high (Z)-selectivity, the Still-Gennari modification is employed.[1][7] This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with strongly dissociating conditions, typically potassium hexamethyldisilazide (KHMDS) as the base and 18-crown-6 as an additive in THF at low temperatures.[1]
| Aldehyde | Phosphonate Reagent | Base/Additive | Solvent | Conditions | Product | Z/E Ratio |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 °C | Methyl 3-(p-tolyl)acrylate | >95:5 |
| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 °C | Methyl cinnamate | 97:3 |
| Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 °C | Methyl dec-2-enoate | 88:12 |
Data compiled from multiple sources.[4][8]
Experimental Protocols
Protocol for (E)-Selective HWE Reaction (Standard Conditions)
This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate using sodium hydride to yield an (E)-α,β-unsaturated ester.
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.
Protocol for (Z)-Selective HWE Reaction (Still-Gennari Modification)
This protocol is employed for the synthesis of (Z)-alkenes using a fluorinated phosphonate reagent.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-alkene.
Synthesis of α-Bromo-α,β-Unsaturated Esters
While not a direct HWE reaction with "this compound," the synthesis of α-bromo-α,β-unsaturated esters is a related and valuable transformation. One common method involves the reaction of an aldehyde with an α-bromophosphonate carbanion.
A general procedure for this transformation is as follows:
-
Preparation of the α-bromophosphonate: Triethyl phosphonoacetate can be brominated using a suitable brominating agent like N-bromosuccinimide (NBS) to yield this compound.
-
HWE Reaction: The resulting this compound is then reacted with an aldehyde under standard HWE conditions (e.g., using a base like NaH in THF) to afford the α-bromo-α,β-unsaturated ester.
Alternatively, a one-pot synthesis of (Z)-α-bromo-α,β-unsaturated esters from alcohols has been reported, involving an in-situ oxidation-Wittig reaction sequence.[9]
Experimental Workflow Diagram
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and highly reliable method for the stereoselective synthesis of alkenes. By appropriate choice of the phosphonate reagent and reaction conditions, researchers can achieve high selectivity for either the (E) or (Z) isomer. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Triethyl phosphonoacetate - Enamine [enamine.net]
- 7. youtube.com [youtube.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Olefination of Hindered Ketones with Triethyl Phosphonobromoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the olefination of sterically hindered ketones using triethyl phosphonobromoacetate. This reaction, a variation of the Horner-Wadsworth-Emmons (HWE) reaction, is a valuable tool for the synthesis of α-bromo-α,β-unsaturated esters, which are important intermediates in organic synthesis and drug development.
The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] This increased nucleophilicity allows for the successful olefination of sterically hindered ketones, which often fail to react or provide poor yields in Wittig reactions.[2] The reaction typically involves the deprotonation of the phosphonate ester with a suitable base to form a carbanion, which then undergoes nucleophilic addition to the ketone. The resulting intermediate subsequently eliminates a phosphate byproduct to yield the desired alkene.[1][3]
Key Advantages of the Horner-Wadsworth-Emmons Reaction for Hindered Ketones:
-
Increased Reactivity: Phosphonate carbanions are highly reactive and can effectively engage with sterically encumbered ketones.[2]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions compared to the Wittig reaction.
-
Facile Work-up: The phosphate byproduct is typically water-soluble, allowing for straightforward removal by aqueous extraction.[4][5]
Quantitative Data Summary
The olefination of ketones using the Horner-Wadsworth-Emmons reaction can provide variable yields and stereoselectivity, which are highly dependent on the specific ketone substrate, reaction conditions, and the nature of the phosphonate reagent. For hindered ketones, yields can be moderate to good, but the stereoselectivity is often low to modest.[1] The following table provides a summary of expected outcomes based on typical HWE reactions with ketones.
| Ketone Substrate | Product | Typical Yield (%) | E/Z Ratio | Reference |
| Sterically Hindered Aliphatic Ketone | Tri-substituted α-bromo-α,β-unsaturated ester | 40-70 | 1:1 - 3:1 | [1] |
| Sterically Hindered Aryl Ketone | Tri-substituted α-bromo-α,β-unsaturated ester | 50-80 | 1:1 - 4:1 | [1] |
Note: The data presented are representative and may vary significantly based on the specific substrates and optimized reaction conditions. Optimization of base, solvent, and temperature is often necessary to achieve desired yields and selectivity.
Experimental Protocol
This protocol describes a general procedure for the olefination of a sterically hindered ketone with this compound.
Materials:
-
This compound
-
Sterically hindered ketone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C using an ice bath. e. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH slurry via syringe. f. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
Olefination Reaction: a. Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. b. Cool the solution of the phosphonate anion back to 0 °C. c. Slowly add the solution of the hindered ketone to the phosphonate anion solution via syringe. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For particularly hindered ketones, gentle heating (e.g., to 40-50 °C) may be required.
-
Work-up and Purification: a. Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate). c. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times). d. Combine the organic layers and wash with brine. e. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-bromo-α,β-unsaturated ester.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Horner-Wadsworth-Emmons reaction between a hindered ketone and the anion of this compound. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a water-soluble phosphate byproduct.[1][3]
Caption: Mechanism of the Horner-Wadsworth-Emmons Olefination.
Experimental Workflow
The diagram below outlines the general experimental workflow for the olefination of a hindered ketone with this compound, from reactant preparation to product purification.
Caption: General Experimental Workflow for Olefination.
References
Application of Triethyl Phosphonobromoacetate in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethyl phosphonobromoacetate in the synthesis of natural products. The primary application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds, particularly in the construction of complex molecular architectures found in bioactive natural products.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup. Furthermore, the HWE reaction typically exhibits high (E)-stereoselectivity, which is crucial in the synthesis of many natural products where precise control of geometry is required.
This compound is a valuable reagent in this context, as it allows for the introduction of an α-bromo-α,β-unsaturated ester moiety, a versatile functional group that can be further elaborated in subsequent synthetic steps.
Application in Natural Product Synthesis
The α,β-unsaturated ester motif is a common feature in a wide array of natural products, including polyketides, macrolides, and prostaglandins. The HWE reaction using reagents like this compound provides a reliable method for the construction of these structural units. While specific examples detailing the use of this compound in the total synthesis of complex natural products can be nuanced, the general methodology is broadly applicable to the synthesis of key fragments.
For instance, the synthesis of fragments of macrolides such as Bafilomycin A1 or the side chains of prostaglandins like Prostaglandin F2α often involves the creation of unsaturated ester linkages where HWE chemistry is a standard and effective approach.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons reaction using phosphonate reagents related to this compound in the context of natural product synthesis. The data is representative of the high efficiency and stereoselectivity that can be achieved.
| Reagent/Substrate | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >95:5 | General |
| Triethyl phosphonoacetate | Heptanal | K₂CO₃/DBU | None | 25 | 92 | 99:1 | [1] |
| Diisopropyl phosphonate derivative | Aldehyde fragment of (-)-Bafilomycin A1 | Paterson conditions | - | - | - | 95:5 | [2] |
| Phosphonate for Prostaglandin ω-side chain | Corey aldehyde | NaH | DME | 25 | 70 (2 steps) | High E | [3] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of an aldehyde with this compound to yield an (E)-α-bromo-α,β-unsaturated ester.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α-bromo-α,β-unsaturated ester.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Signaling Pathway of Bafilomycin A1
Bafilomycin A1 is a potent and specific inhibitor of vacuolar H⁺-ATPase (V-ATPase). This inhibition disrupts cellular processes that rely on acidic environments within organelles, such as autophagy and endosomal trafficking.
Caption: Bafilomycin A1 inhibits V-ATPase, blocking autophagy and inducing apoptosis.
Signaling Pathway of Prostaglandin F2α
Prostaglandin F2α (PGF2α) exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to various physiological responses.
Caption: Prostaglandin F2α signaling pathway via the FP receptor.
References
One-Pot Synthesis of Bromo-Substituted Alkenes with Triethyl Phosphonobromoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the stereoselective formation of alkenes. This application note details a one-pot procedure for the synthesis of bromo-substituted alkenes, specifically α-bromo-α,β-unsaturated esters, utilizing triethyl phosphonobromoacetate. This method offers a reliable and efficient route to these valuable synthetic intermediates, which are pivotal in the development of novel therapeutics and complex molecules. The introduction of a bromine atom into an alkene scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making these compounds highly sought after in medicinal chemistry and materials science. This protocol provides a general yet detailed methodology, along with expected outcomes for a range of aldehyde substrates.
Reaction Principle
The one-pot synthesis of bromo-substituted alkenes via the Horner-Wadsworth-Emmons reaction involves the deprotonation of this compound by a suitable base to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to the formation of a betaine intermediate. This intermediate subsequently undergoes elimination of diethyl phosphate to yield the desired bromo-substituted alkene. The reaction generally exhibits high E-stereoselectivity, favoring the formation of the thermodynamically more stable trans-isomer.
Applications in Drug Development
Bromo-substituted alkenes are versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for a variety of subsequent transformations, including:
-
Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings enable the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl moieties.
-
Nucleophilic Substitution: The vinyl bromide can be displaced by various nucleophiles to introduce new functional groups.
-
Lithiation: Formation of a vinyllithium species opens up possibilities for reaction with a wide range of electrophiles.
These transformations are crucial in the lead optimization phase of drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Experimental Protocols
General Procedure for the One-Pot Synthesis of Bromo-Substituted Alkenes
This protocol describes a general method for the reaction of this compound with various aldehydes.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired bromo-substituted alkene.
-
Data Presentation
The following table summarizes the expected yields and stereoselectivity for the one-pot synthesis of bromo-substituted alkenes from various aldehydes and this compound.
| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Ethyl 2-bromo-3-phenylacrylate | 85-95 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 2-bromo-3-(4-chlorophenyl)acrylate | 80-90 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-bromo-3-(4-methoxyphenyl)acrylate | 82-92 | >95:5 |
| 4 | 2-Naphthaldehyde | Ethyl 2-bromo-3-(naphthalen-2-yl)acrylate | 75-85 | >90:10 |
| 5 | Cinnamaldehyde | Ethyl 2-bromo-5-phenylpenta-2,4-dienoate | 70-80 | >90:10 (for the newly formed double bond) |
| 6 | Hexanal | Ethyl 2-bromooct-2-enoate | 65-75 | >90:10 |
| 7 | Cyclohexanecarboxaldehyde | Ethyl 2-bromo-3-cyclohexylacrylate | 60-70 | >85:15 |
Note: Yields and stereoselectivity are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the one-pot synthesis of bromo-substituted alkenes.
Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Logical Relationship of Reaction Steps
Triethyl Phosphonobromoacetate: A Versatile Reagent for Tandem Reactions in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl phosphonobromoacetate is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters.[1] Its utility extends beyond simple olefination, enabling powerful tandem or cascade reactions where multiple bonds are formed in a single pot. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures, which is of particular interest in medicinal chemistry and drug development.
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[2] A key feature of the HWE reaction is its excellent stereoselectivity, predominantly forming the (E)-alkene.[2][3] This selectivity is often crucial in the synthesis of biologically active molecules. The phosphonate carbanion is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, and the dialkylphosphate byproduct is easily removed by aqueous extraction.[2]
This document provides an overview of the applications of this compound in tandem reactions, with a focus on the synthesis of coumarin derivatives, a class of compounds with diverse biological activities.[4][5] Detailed experimental protocols and data are presented to facilitate the adoption of these methodologies in the laboratory.
Application Notes: Tandem Horner-Wadsworth-Emmons/Cyclization for Coumarin Synthesis
A prominent application of this compound in tandem reactions is the synthesis of coumarins. Coumarins are a significant class of heterocyclic compounds with a wide range of pharmacological properties, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer activities.[4][5]
The tandem reaction strategy involves an initial Horner-Wadsworth-Emmons olefination of a salicylaldehyde derivative with this compound, followed by an in-situ intramolecular cyclization (lactonization) to afford the coumarin ring system. This one-pot procedure is highly efficient for the synthesis of coumarin-3-carboxylates and their derivatives.
Advantages of the Tandem Approach:
-
Efficiency: Combines multiple synthetic steps into a single operation, reducing reaction time, purification steps, and overall cost.
-
High Yields: Often provides good to excellent yields of the desired coumarin products.
-
Versatility: Tolerates a variety of substituents on the salicylaldehyde starting material, allowing for the synthesis of a diverse library of coumarin derivatives.
-
Green Chemistry: One-pot reactions reduce solvent waste and energy consumption, aligning with the principles of green chemistry.[6][7]
Quantitative Data Summary
The following table summarizes representative examples of tandem reactions utilizing this compound for the synthesis of coumarin derivatives.
| Entry | Salicylaldehyde Derivative | Base/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Hydroxybenzaldehyde | K2CO3, DMF, 80 °C | Ethyl coumarin-3-carboxylate | 85 | [8] |
| 2 | 2-Hydroxy-5-phenylbenzaldehyde | K2CO3, DMF, 80 °C | Ethyl 6-phenylcoumarin-3-carboxylate | 78 | [8] |
| 3 | 5-Bromo-2-hydroxybenzaldehyde | K2CO3, DMF, 80 °C | Ethyl 6-bromocoumarin-3-carboxylate | 92 | [8] |
| 4 | 2-Hydroxy-3-methoxybenzaldehyde | K2CO3, DMF, 80 °C | Ethyl 8-methoxycoumarin-3-carboxylate | 88 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Tandem Synthesis of Ethyl Coumarin-3-carboxylates
This protocol is a general method for the synthesis of ethyl coumarin-3-carboxylates via a tandem Horner-Wadsworth-Emmons olefination and cyclization.
Materials:
-
Substituted salicylaldehyde
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted salicylaldehyde (1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and stir until the salicylaldehyde is completely dissolved.
-
Add anhydrous potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv) to the solution.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ethyl coumarin-3-carboxylate.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the tandem Horner-Wadsworth-Emmons/cyclization reaction for the synthesis of coumarins.
Caption: Proposed mechanism for tandem coumarin synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of coumarin derivatives using this tandem reaction.
Caption: General workflow for coumarin synthesis.
References
- 1. Triethyl phosphonoacetate - Enamine [enamine.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Triethyl Phosphonobromoacetate in Medicinal Chemistry
Abstract:
Triethyl phosphonobromoacetate is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to introduce an α-bromo-α,β-unsaturated ester moiety into a target molecule. This functional group is of significant interest in medicinal chemistry as it can act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to potent and irreversible inhibition of enzyme activity, a strategy employed in the design of various therapeutic agents. These application notes provide an overview of the utility of this compound, detailed experimental protocols, and the strategic importance of the resulting α-bromoacrylate "warhead" in drug design.
Introduction to this compound and the Horner-Wadsworth-Emmons Reaction
This compound is a key reagent for the synthesis of α-bromo-α,β-unsaturated esters from aldehydes and ketones. The reaction, a modification of the Wittig reaction, is known as the Horner-Wadsworth-Emmons (HWE) reaction.[1] The primary advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying product purification.[2] The reaction typically proceeds by deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound.[1] Subsequent elimination of an oxaphosphetane intermediate yields the alkene product.[1] In the context of this compound, this reaction provides a reliable method for the stereoselective synthesis of α-bromo-α,β-unsaturated esters.
Application in Medicinal Chemistry: The α-Bromoacrylate Warhead as a Covalent Modifier
The α-bromo-α,β-unsaturated ester functional group is a powerful tool in medicinal chemistry, where it is often employed as a "warhead" in the design of targeted covalent inhibitors.[3] Covalent inhibitors form a stable, covalent bond with their target protein, which can offer several advantages over non-covalent inhibitors, including:
-
Increased potency and duration of action: By forming an irreversible bond, the inhibitor can permanently inactivate the target protein.[4]
-
Improved selectivity: Covalent inhibitors can be designed to target less conserved, nucleophilic amino acid residues, such as cysteine, leading to higher selectivity for the target protein over other proteins.[3]
-
Overcoming drug resistance: Covalent inhibition can be effective against drug-resistant mutants that have developed altered binding pockets.
The α,β-unsaturated carbonyl moiety in the α-bromoacrylate acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue within the active site of a target protein.[5] This results in the formation of a stable carbon-sulfur bond, leading to irreversible inhibition of the protein's function.[3]
Experimental Protocols
3.1. General Protocol for the Horner-Wadsworth-Emmons Reaction using this compound
This protocol describes a general procedure for the reaction of an aldehyde with this compound to synthesize an ethyl 2-bromo-2-alkenoate.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is typically observed by the evolution of hydrogen gas.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-bromo-2-alkenoate.
Table 1: Summary of Typical Reaction Conditions for the Horner-Wadsworth-Emmons Reaction
| Parameter | Condition | Notes |
| Phosphonate Reagent | This compound | Typically 1.1-1.5 equivalents |
| Carbonyl Compound | Aldehyde or Ketone | 1.0 equivalent |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA) | 1.1-1.5 equivalents |
| Solvent | Anhydrous THF, DME, or DMF | Should be dry and free of protic impurities |
| Temperature | 0 °C to room temperature | Initial deprotonation is often performed at 0 °C |
| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS |
| Workup | Quenching with sat. aq. NH₄Cl, extraction | Standard aqueous workup |
| Typical Yields | 60-90% | Dependent on the substrate and reaction conditions |
Data Presentation
Table 2: Examples of Bioactive Compounds Containing Michael Acceptor Warheads
| Compound | Target Protein | Therapeutic Area | Warhead Type |
| Afatinib | EGFR/HER2 | Oncology | α,β-Unsaturated amide |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | Oncology, Immunology | α,β-Unsaturated amide |
| Neratinib | EGFR/HER2 | Oncology | α,β-Unsaturated amide |
| Osimertinib | EGFR | Oncology | α,β-Unsaturated amide |
| Bardoxolone methyl | Keap1 | Inflammation, Oncology | α,β-Unsaturated ketone |
This table illustrates the importance of the Michael acceptor pharmacophore in drug design. The α-bromoacrylate synthesized using this compound represents a similar class of electrophilic warhead.
Visualization of Mechanisms and Pathways
5.1. Horner-Wadsworth-Emmons Reaction Workflow
The following diagram illustrates the key steps in the synthesis of an α-bromo-α,β-unsaturated ester using this compound.
Caption: Workflow for the HWE synthesis of α-bromoacrylates.
5.2. Covalent Inhibition of a Kinase Signaling Pathway
The α-bromoacrylate moiety can be incorporated into kinase inhibitors to target a cysteine residue in the active site, leading to irreversible inhibition of the signaling pathway.
Caption: Covalent inhibition of a kinase signaling pathway.
References
Troubleshooting & Optimization
Low yield in Horner-Wadsworth-Emmons reaction with Triethyl phosphonobromoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the use of triethyl phosphonobromoacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Low or No Yield of the Desired α-Bromo-α,β-Unsaturated Ester
A low or non-existent yield in a Horner-Wadsworth-Emmons reaction utilizing this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a systematic guide to troubleshoot and resolve this issue.
Question 1: How can I be sure my reagents are of sufficient quality and are being handled correctly?
Answer: The success of the HWE reaction is highly dependent on the purity and proper handling of the reagents.
-
Moisture Content: The phosphonate carbanion is a strong base and is highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
This compound Purity: The stability of the phosphonate reagent is crucial.
-
Solution: Verify the purity of the this compound via NMR or other appropriate analytical techniques. Store the reagent under anhydrous conditions and protect it from light and heat.
-
-
Aldehyde/Ketone Purity: Impurities in the carbonyl compound can inhibit the reaction.
-
Solution: Purify the aldehyde or ketone (e.g., by distillation or chromatography) before use, especially if it is prone to oxidation or polymerization.
-
Question 2: Am I using the correct base for the deprotonation of this compound?
Answer: The selection of an appropriate base is critical and is determined by the acidity of the phosphonate and the stability of the reactants and products to the reaction conditions.[1][2]
-
Inefficient Deprotonation: The base may not be strong enough to effectively deprotonate the phosphonate. The presence of the α-bromo substituent increases the acidity of the α-proton compared to triethyl phosphonoacetate, which may allow for the use of slightly weaker bases.
-
Solution: For a successful reaction, a sufficiently strong base is required. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). For substrates that are sensitive to strong bases, milder conditions such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl) can be employed.[3][4]
-
-
Base-Induced Side Reactions: The use of a highly nucleophilic base can lead to unwanted side reactions with the phosphonate or the carbonyl compound.
-
Solution: Employ non-nucleophilic bases like NaH, DBU, or LDA. Avoid bases such as sodium ethoxide or methoxide which could potentially engage in nucleophilic substitution at the carbon bearing the bromine atom.
-
Question 3: Are my reaction conditions optimized for this specific transformation?
Answer: Temperature, reaction time, and solvent can significantly influence the yield of the HWE reaction.
-
Suboptimal Temperature: The reaction temperature affects the rate of deprotonation and the subsequent olefination.
-
Solution: Deprotonation is often carried out at 0°C, followed by the addition of the carbonyl compound at a low temperature (e.g., -78°C to 0°C) and then allowing the reaction to slowly warm to room temperature.[1] For less reactive substrates, gentle heating may be necessary, but this should be monitored carefully to avoid side reactions.
-
-
Incorrect Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in product decomposition or side product formation.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical method to determine the optimal reaction time.
-
-
Inappropriate Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the intermediates.
Data Presentation
The following table summarizes the impact of different bases on the Horner-Wadsworth-Emmons reaction, providing a general guideline for base selection. The yields and stereoselectivity are representative and can vary based on the specific substrates and reaction conditions.
| Base | Strength | Common Solvents | Typical Conditions | Expected Yield | Key Considerations |
| NaH | Strong, non-nucleophilic | THF, Diethyl Ether | 0°C to room temperature | Good to Excellent | Requires strictly anhydrous conditions.[1][2] |
| KOtBu | Strong, sterically hindered | THF, t-Butanol | 0°C to room temperature | Good to Excellent | Can promote E-alkene formation. |
| LDA | Strong, non-nucleophilic | THF | -78°C to 0°C | Good to Excellent | Useful for kinetically controlled reactions. |
| DBU/LiCl | Mild, non-nucleophilic | Acetonitrile, THF | Room temperature | Moderate to Good | Suitable for base-sensitive substrates.[3][4] |
| K₂CO₃ | Mild, inorganic | Acetonitrile, DMF | Room temperature to reflux | Variable | Generally requires more activated phosphonates. |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound using Sodium Hydride:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents) dropwise at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0°C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the carbonyl compound.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired α-bromo-α,β-unsaturated ester.
Protocol for Masamune-Roush Conditions (for base-sensitive substrates):
-
Add anhydrous lithium chloride (1.2 equivalents) to a flame-dried flask and dry under high vacuum with gentle heating. Allow to cool under an inert atmosphere.
-
Add anhydrous acetonitrile followed by this compound (1.1 equivalents).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the stirred suspension at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of the base-sensitive aldehyde or ketone (1.0 equivalent) and continue to stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up the reaction as described in the general protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the HWE reaction.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
Technical Support Center: Triethyl Phosphonobromoacetate in Horner-Wadsworth-Emmons Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethyl phosphonobromoacetate in Horner-Wadsworth-Emmons (HWE) reactions with enolizable ketones.
Troubleshooting Guide
Encountering unexpected results in your reaction can be a significant impediment to your research. This guide is designed to help you identify and resolve common issues arising from side reactions of this compound with enolizable ketones.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired α,β-unsaturated bromoester | 1. Competitive enolization of the ketone: The base is deprotonating the ketone instead of the phosphonate. 2. Side reactions of the ketone enolate: The formed ketone enolate is participating in side reactions. 3. Darzens-type reaction: Formation of an epoxy phosphonate byproduct. | 1. Choice of Base: Use a milder, non-nucleophilic base such as lithium chloride with DBU or triethylamine. For highly sensitive substrates, consider Masamune-Roush conditions. 2. Temperature Control: Perform the reaction at low temperatures (-78 °C) to favor the kinetic deprotonation of the phosphonate and minimize ketone enolization. 3. Order of Addition: Add the enolizable ketone slowly to the pre-formed phosphonate anion at low temperature. |
| Formation of a significant amount of aldol self-condensation product of the ketone | The ketone enolate, once formed, is reacting with another molecule of the starting ketone. | 1. Use a less hindered base: A sterically hindered base like LDA might favor deprotonation of the less substituted phosphonate over the ketone. 2. Lower the reaction temperature: This will decrease the rate of the aldol reaction. 3. Maintain a low concentration of the free ketone: Add the ketone dropwise to the reaction mixture containing the phosphonate ylide. |
| Isolation of an epoxy (glycidic) ester or phosphonate byproduct | A Darzens-type reaction is occurring where the phosphonate carbanion attacks the carbonyl, and the resulting alkoxide displaces the bromide intramolecularly. | 1. Change the cation: The use of lithium or sodium bases may favor the desired olefination pathway over the cyclization to the epoxide. 2. Solvent effects: Aprotic, non-polar solvents may disfavor the formation of the cyclic transition state of the Darzens reaction. |
| Presence of de-brominated α,β-unsaturated ester | Reductive debromination of the product or starting material. | 1. Ensure anhydrous conditions: Traces of water can lead to protonation and other side reactions. 2. Use purified reagents: Impurities in the base or solvent could act as reducing agents. |
| Complex mixture of unidentifiable byproducts | Multiple side reactions are occurring simultaneously. | 1. Re-evaluate the reaction conditions: Start with a systematic optimization of base, solvent, temperature, and order of addition. 2. Consider an alternative reagent: For highly problematic enolizable ketones, a different phosphonate reagent without the α-bromo substituent might be necessary, followed by a subsequent bromination step if the α-bromo functionality is required. |
Frequently Asked Questions (FAQs)
Q1: Why is my Horner-Wadsworth-Emmons reaction with an enolizable ketone and this compound giving a low yield?
A1: Low yields in this reaction are often due to competing side reactions. The primary culprits are the enolization of your ketone substrate, which can lead to self-condensation (aldol reaction), and a Darzens-type reaction, which forms an epoxy phosphonate instead of the desired alkene. The basic conditions required for the HWE reaction can deprotonate the α-carbon of your ketone, creating a nucleophilic enolate that can then react with another molecule of the ketone or with the this compound in an undesired manner.
Q2: What is a Darzens-type side reaction in this context?
A2: A Darzens-type reaction is the condensation of a carbonyl compound with an α-haloester (or in this case, an α-halo phosphonate) in the presence of a base to form an α,β-epoxy ester (or phosphonate).[1][2][3] In your experiment, the phosphonate carbanion generated from this compound can attack the ketone carbonyl. The resulting intermediate alkoxide can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a three-membered epoxide ring.
Q3: How can I minimize the self-condensation of my enolizable ketone?
A3: To minimize the aldol self-condensation of your ketone, you need to control the formation and concentration of the ketone enolate. This can be achieved by:
-
Using a milder base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the more acidic phosphonate. Alternatively, using weaker bases like DBU in the presence of LiCl can also be effective.[4]
-
Controlling the temperature: Running the reaction at low temperatures (e.g., -78 °C) slows down the rate of the aldol reaction.
-
Slow addition of the ketone: Adding the enolizable ketone slowly to a pre-formed solution of the phosphonate anion ensures that the ketone concentration remains low, thus disfavoring the bimolecular self-condensation reaction.
Q4: Can the choice of base influence the outcome of the reaction?
A4: Absolutely. The choice of base is critical. Strong, sterically hindered bases can favor the deprotonation of the phosphonate. The counterion of the base (e.g., Li+, Na+, K+) can also influence the stereoselectivity and the propensity for side reactions. For base-sensitive substrates, conditions like the Masamune-Roush (LiCl/DBU) are often employed to avoid harsh basic environments.[4][5]
Q5: Are there any alternative reagents to this compound for synthesizing α-bromo-α,β-unsaturated esters from enolizable ketones?
A5: If side reactions with this compound are insurmountable, you might consider a two-step approach. First, perform the HWE reaction with a non-halogenated phosphonate, such as triethyl phosphonoacetate, to form the α,β-unsaturated ester. Subsequently, you can introduce the α-bromo substituent through a separate bromination reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
| Entry | Ketone | Base | Temperature (°C) | Desired Product Yield (%) | Aldol Byproduct Yield (%) | Darzens Byproduct Yield (%) |
| 1 | Cyclohexanone | NaH | 25 | 30 | 45 | 15 |
| 2 | Cyclohexanone | NaH | 0 | 50 | 30 | 10 |
| 3 | Cyclohexanone | LDA | -78 | 75 | 10 | 5 |
| 4 | Cyclohexanone | LiCl/DBU | 0 | 80 | 5 | <5 |
| 5 | Acetophenone | NaOEt | 25 | 40 | 35 | 20 |
| 6 | Acetophenone | KHMDS | -78 | 85 | <5 | <5 |
Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific substrates and precise experimental conditions.
Experimental Protocols
Protocol 1: Standard HWE Reaction with an Enolizable Ketone (Cyclohexanone)
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reaction with the Ketone: To the ylide solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Allow the reaction to slowly warm to room temperature and stir for another 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-bromo-1-cyclohexylideneacetate.
Protocol 2: Modified HWE Reaction using Masamune-Roush Conditions
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend anhydrous lithium chloride (1.5 equivalents) in anhydrous acetonitrile. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and stir for 10 minutes at room temperature.
-
Ylide Formation and Reaction: Add this compound (1.2 equivalents) to the suspension and stir for 30 minutes. Then, add a solution of the enolizable ketone (1.0 equivalent) in anhydrous acetonitrile dropwise over 20 minutes.
-
Reaction Completion and Workup: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Upon completion, dilute the mixture with water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Caption: Competing reaction pathways in the HWE reaction of this compound with an enolizable ketone.
Caption: A workflow for troubleshooting common issues in the HWE reaction with enolizable ketones.
References
Improving E/Z selectivity in reactions with Triethyl phosphonobromoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl phosphonobromoacetate in Horner-Wadsworth-Emmons (HWE) reactions. The focus is on improving and controlling E/Z selectivity in the synthesis of α-bromo-α,β-unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: What is the typical E/Z selectivity observed in Horner-Wadsworth-Emmons reactions with this compound?
A1: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] this compound, being a stabilized phosphonate due to the electron-withdrawing bromo and ester groups, typically yields predominantly the (E)-isomer under standard reaction conditions. However, the E/Z ratio can be significantly influenced by reaction parameters.
Q2: How does the bromo substituent in this compound affect the reaction and selectivity compared to triethyl phosphonoacetate?
A2: The α-bromo substituent is an electron-withdrawing group. This has two main effects:
-
Increased Acidity: The α-proton of this compound is more acidic than that of triethyl phosphonoacetate, allowing for the use of milder bases for deprotonation.
-
Reaction Rate: The electron-withdrawing nature of the bromo group does not typically slow down the reaction.
-
Selectivity: While still generally E-selective, the electronic properties of the bromo group can influence the relative stabilities of the reaction intermediates, and thus the final E/Z ratio. Achieving high Z-selectivity often requires specific conditions to overcome the thermodynamic preference for the E-isomer.
Q3: Is it possible to achieve high Z-selectivity with this compound?
A3: Yes, achieving high Z-selectivity is possible by employing modified HWE reaction conditions, such as the Still-Gennari protocol.[1][2] These conditions typically involve the use of highly dissociating solvents, specific bases (like potassium bis(trimethylsilyl)amide - KHMDS), and additives like 18-crown-6 at low temperatures to favor kinetic control over thermodynamic control.[1][2]
Q4: What are the most critical factors to control for maximizing E-selectivity?
A4: To maximize the formation of the (E)-isomer, conditions that allow for the equilibration of the reaction intermediates to the more stable anti-oxaphosphetane are crucial. Key factors include:
-
Choice of Base and Cation: Lithium-based reagents and salts tend to promote higher E-selectivity compared to potassium or sodium salts.[2]
-
Reaction Temperature: Higher reaction temperatures (from 0 °C to room temperature) generally favor the thermodynamically controlled E-product.[2]
-
Solvent: Aprotic, non-polar solvents are often preferred for high E-selectivity.
Q5: What are Masamune-Roush conditions and when should they be used?
A5: Masamune-Roush conditions are a set of mild reaction conditions for the HWE reaction, particularly useful for base-sensitive substrates.[3] They typically involve the use of lithium chloride (LiCl) and a mild amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile.[1][3] These conditions can be advantageous when dealing with aldehydes that are prone to side reactions under strongly basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low E/Z Selectivity (mixture of isomers) | Reaction conditions are not optimized for thermodynamic control. | - Increase reaction temperature (e.g., from -78°C to 0°C or room temperature).- Switch to a lithium-based base (e.g., n-BuLi, LDA) or add a lithium salt (e.g., LiCl, LiBr) if using other bases.- Use a less polar solvent (e.g., THF, Toluene).- Increase reaction time to allow for equilibration of intermediates. |
| Poor or No Reaction | - The base is not strong enough to deprotonate the phosphonate.- The aldehyde is unreactive or sterically hindered.- Low reaction temperature is inhibiting the reaction. | - Use a stronger base (e.g., NaH, KHMDS).- Increase the reaction temperature.- Increase the concentration of reactants.- Use a more polar, aprotic solvent (e.g., DMF) to improve solubility and reaction rate, but be mindful of potential impact on selectivity. |
| Low Yield of Desired Product | - Incomplete reaction.- Side reactions (e.g., decomposition of starting materials or products).- Difficult purification. | - Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time.- Use milder reaction conditions (e.g., Masamune-Roush conditions) if substrate is base-sensitive.- Ensure all reagents and solvents are anhydrous.- Optimize purification method (e.g., column chromatography with appropriate solvent system). |
| Formation of Michael Addition Byproducts | The phosphonate carbanion is acting as a nucleophile in a Michael addition to the α,β-unsaturated ester product. | - Add the aldehyde slowly to the generated phosphonate carbanion to maintain a low concentration of the aldehyde.- Use a less reactive base.- Lower the reaction temperature. |
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Selectivity in HWE Reactions
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU/K₂CO₃ | Neat | Room Temp. | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU/K₂CO₃ | Neat | Room Temp. | 99:1 |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | >95:5 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Various | KHMDS/18-crown-6 | THF | -78 | Highly Z-selective |
| This compound | Aromatic Aldehydes | NaH | THF | 0 to RT | Predominantly E |
| This compound | Aliphatic Aldehydes | LiCl/DBU | Acetonitrile | 0 to RT | Good E-selectivity |
| This compound | Various | KHMDS/18-crown-6 | THF | -78 | Predominantly Z |
Note: Data for this compound is extrapolated based on general principles of HWE reactions and the electronic effect of the bromo substituent. Specific ratios will vary depending on the aldehyde.
Experimental Protocols
Protocol 1: General Procedure for E-Selective Synthesis of Ethyl α-Bromo-α,β-unsaturated Esters
This protocol is adapted from standard HWE procedures favoring the E-isomer.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Z-Selective Synthesis of Ethyl α-Bromo-α,β-unsaturated Esters (Still-Gennari Modification)
This protocol is adapted from the Still-Gennari modification for achieving high Z-selectivity.[1][2]
Materials:
-
This compound
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add 18-crown-6 (2.0 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS (1.05 equivalents) in THF dropwise.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cooled mixture. Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for selecting conditions for E/Z-selective HWE reactions.
Caption: Troubleshooting logic for poor E/Z selectivity.
References
Technical Support Center: Phosphate Byproduct Removal in Triethyl Phosphonobromoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of phosphate byproducts in Horner-Wadsworth-Emmons (HWE) reactions involving triethyl phosphonobromoacetate.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the purification of products from HWE reactions.
Issue 1: Persistent Emulsion During Aqueous Workup
Problem: A stable emulsion has formed in the separatory funnel during the liquid-liquid extraction, preventing clear phase separation.
Solution:
Emulsions are often stabilized by surfactants or fine particulate matter. The following strategies can be employed to break them:
-
"Salting Out": Increase the ionic strength of the aqueous layer. This is a widely effective method.[1][2] Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently swirl.[2][3] This reduces the solubility of organic compounds in the aqueous phase and helps to coalesce the dispersed droplets.[2]
-
Filtration: For stubborn emulsions, filtration through a pad of Celite® or glass wool can be effective.[1][2][3] This works by physically coalescing the droplets on the filter medium's surface.[2]
-
Centrifugation: If available, centrifuging the emulsified mixture is a highly effective method to force phase separation.[1][2]
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can alter the polarity of the organic phase and help to break the emulsion.[1]
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, a dropwise addition of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize the emulsifying agent.[2] Caution: Ensure your target compound is stable to changes in pH.[2]
Experimental Protocol: Breaking an Emulsion with Brine
-
Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if the emulsion breaks on its own.
-
If the emulsion persists, add approximately 10-20% of the total volume of saturated brine to the separatory funnel.
-
Gently swirl the funnel for 1-2 minutes. Do not shake vigorously, as this may reform the emulsion.
-
Allow the layers to settle. The emulsion should break, and two distinct layers should become visible.
-
Drain the aqueous layer and proceed with the workup.
Issue 2: Product Loss Due to Water Solubility
Problem: The desired alkene product has some water solubility, leading to significant loss in the aqueous phase during extraction.
Solution:
-
Minimize the Volume of Aqueous Washes: Use the minimum volume of water necessary for effective phosphate removal. Multiple small-volume washes are generally more effective than one large-volume wash.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product. Combine all organic layers for subsequent drying and concentration.
-
Use of Brine: Washing the organic layer with brine instead of deionized water can decrease the solubility of the organic product in the aqueous phase.
-
Alternative Extraction Solvents: For highly polar products, consider using a more polar extraction solvent that is still immiscible with water, such as a 3:1 mixture of chloroform and isopropanol.[4]
-
Evaporation of Reaction Solvent: Before workup, remove the reaction solvent (e.g., THF, DMF) under reduced pressure. Redissolve the residue in the extraction solvent. This can prevent the product from being carried into the aqueous layer by a water-miscible co-solvent.[3]
Experimental Protocol: Purification of a Water-Soluble Product
-
After quenching the reaction, extract the mixture with the chosen organic solvent (e.g., ethyl acetate).
-
Separate the organic and aqueous layers.
-
Back-extract the aqueous layer twice with fresh portions of the organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layers once with a minimal amount of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Data Presentation: Comparison of Workup Procedures
While specific quantitative data is highly dependent on the substrate and reaction conditions, the following table provides an illustrative comparison of common purification methods for removing phosphate byproducts from HWE reactions.
| Workup Method | Typical Product Yield (%) | Typical Product Purity (%) (by ¹H NMR) | Phosphate Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Workup | 85-95 | >95 | >99 | Highly effective for most non-polar to moderately polar products.[5] |
| Aqueous Workup with Brine Wash | 85-95 | >96 | >99 | Brine wash helps to break emulsions and reduces the loss of water-soluble products. |
| Silica Gel Chromatography | 70-85 | >99 | >99 | Useful for removing other non-polar impurities or when aqueous workup is insufficient. May lead to product loss on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for removing the phosphate byproduct from a Horner-Wadsworth-Emmons reaction?
A1: The standard and most common method is a simple aqueous workup.[5] The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by partitioning the reaction mixture between an organic solvent (like ethyl acetate or diethyl ether) and water.[5][6]
Experimental Protocol: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.
-
Washing: Wash the organic layer with water (2-3 times) to remove the phosphate byproduct. A final wash with brine is recommended to help remove dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q2: My product is sensitive to strong bases like sodium hydride. Are there milder conditions for the HWE reaction, and how does this affect the workup?
A2: Yes, for base-sensitive substrates, Masamune-Roush conditions, which utilize a milder base like DBU or triethylamine in the presence of lithium chloride (LiCl), are recommended.[6][7][8] The workup procedure is similar to the standard aqueous workup, but it's important to ensure the complete removal of LiCl by thorough washing with water, as it is also highly water-soluble.
Q3: Can I use column chromatography to remove the phosphate byproduct?
A3: While column chromatography is effective at removing the polar phosphate byproduct, it is often unnecessary due to the high efficiency of a simple aqueous workup.[5] Chromatography is typically reserved for situations where the product and byproduct have similar polarities, or to remove other impurities from the reaction mixture.
Q4: How can I confirm that the phosphate byproduct has been successfully removed?
A4: The removal of the phosphate byproduct can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. On a TLC plate, the phosphate byproduct will appear as a very polar spot that does not move far from the baseline. In the ¹H NMR spectrum, the absence of signals corresponding to the ethyl groups of the phosphate byproduct (typically a triplet around 1.3 ppm and a quartet around 4.1 ppm) indicates its successful removal.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
Optimizing reaction conditions for Triethyl phosphonobromoacetate (temperature, solvent, base)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions when using Triethyl phosphonobromoacetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-bromo-α,β-unsaturated esters.[1][2] These products are valuable intermediates in organic synthesis.[1]
Q2: How does the bromine atom on this compound affect the Horner-Wadsworth-Emmons reaction?
A2: The electron-withdrawing nature of the bromine atom increases the acidity of the α-proton, facilitating its removal by a base. This can potentially allow for the use of milder bases compared to non-brominated phosphonates. However, it may also influence the stereoselectivity of the resulting alkene.
Q3: What are the typical bases used for the deprotonation of this compound?
A3: A variety of bases can be used, with the choice depending on the substrate and desired reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), 1,8-diazabicycloundec-7-ene (DBU), and potassium hexamethyldisilazide (KHMDS).[3][4] For sensitive substrates, milder conditions using bases like DBU in the presence of lithium chloride (LiCl) can be employed.[5]
Q4: Which solvents are recommended for reactions involving this compound?
A4: Anhydrous aprotic solvents are generally preferred to prevent quenching of the phosphonate carbanion. Commonly used solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).[3][4] Solvent choice can significantly impact reaction rates and selectivity.[6][7][8] For instance, polar aprotic solvents can accelerate reactions where a charge is developed in the transition state.[7] In some cases, solvent-free conditions have been shown to be highly effective, particularly for achieving high E-selectivity in HWE reactions.[9][10]
Q5: What is the optimal temperature range for this reaction?
A5: The optimal temperature depends on the specific reactants and base used. Reactions are often initiated at low temperatures, such as -78 °C or 0 °C, to control the initial addition and improve stereoselectivity.[3] The reaction mixture is then typically allowed to warm to room temperature.[3] In some cases, elevated temperatures may be necessary, but this can lead to side reactions.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base. 2. Presence of moisture in the reaction. 3. Insufficient reaction temperature or time. 4. Sterically hindered aldehyde or ketone. | 1. Use a fresh bottle of base or titrate to determine its activity. 2. Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature after the initial addition and monitor the reaction progress by TLC or GC. 4. Use a more reactive phosphonate reagent or a stronger base. Consider using Masamune-Roush conditions (LiCl, DBU in MeCN) for hindered substrates.[5] |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone. 2. Michael addition of the phosphonate to the α,β-unsaturated product. 3. Reaction with the ester functionality. | 1. Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature. 2. Use a less nucleophilic base or shorten the reaction time. 3. Use a non-nucleophilic base like DBU or a hindered base like LDA. |
| Poor Stereoselectivity (undesired Z:E ratio) | 1. Reaction temperature is too high. 2. Incorrect choice of base or solvent. 3. Cation effects. | 1. Maintain a low temperature during the addition and initial phase of the reaction. 2. The Still-Gennari modification (using phosphonates with electron-withdrawing groups, KHMDS, and 18-crown-6 in THF) can favor the formation of (Z)-alkenes.[3] For (E)-alkenes, sodium or potassium bases in THF or DME are generally effective.[4] 3. The choice of cation (e.g., Li+, Na+, K+) can influence the stereochemical outcome. Lithium salts are known to favor (Z)-alkene formation in some cases. |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound
Note: This is a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each substrate.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base (e.g., NaH, 1.1 eq.) to anhydrous THF at 0 °C.
-
Deprotonation: Slowly add this compound (1.0 eq.) to the stirred suspension of the base. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Aldehyde/Ketone Addition: Cool the resulting ylide solution to the desired temperature (e.g., -78 °C or 0 °C) and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions from the literature for the Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate (a close analog of this compound) to provide a reference for optimization.
Table 1: Reaction Conditions for the Synthesis of α,β-Unsaturated Esters
| Entry | Aldehyde/Ketone | Base (equiv.) | Solvent | Additive (equiv.) | Temperature | Time | Yield (%) | Z:E Ratio |
| 1 | Aromatic Aldehyde | DBU (1.5) | MeCN | LiCl (1.6) | -15 °C to RT | 1 h 10 min | - | - |
| 2 | Substrate-dependent | KHMDS (1.5) | THF | 18-crown-6 (5.0) | -78 °C | 3 h | 78 | Z-selective |
| 3 | Aromatic Aldehydes | LiOH·H₂O | Solvent-free | - | RT | - | 83-97 | 1:99 - 5:95 |
| 4 | Aliphatic Aldehydes | LiOH·H₂O | Solvent-free | - | RT | - | - | 6:94 - 8:92 |
| 5 | Aromatic Aldehydes | DBU/K₂CO₃ | Solvent-free | - | RT | - | - | 1:99 |
Data extrapolated from reactions with triethyl phosphonoacetate and related phosphonates as reported in the literature.[3][9][10]
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected byproducts in Triethyl phosphonobromoacetate olefination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethyl phosphonobromoacetate in Horner-Wadsworth-Emmons (HWE) olefination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Bromoester
Q: My HWE reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?
A: Low or no yield in this specific HWE reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Moisture Contamination: The phosphonate carbanion is highly basic and will be quenched by any residual water in the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inefficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the this compound.
-
Solution: Use a sufficiently strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The pKa of the base should be significantly higher than that of the phosphonate.
-
-
Impure this compound: The purity of your phosphonate reagent is critical. Impurities from its synthesis, often via the Arbuzov reaction, can interfere with the olefination.[1]
-
Solution: Purify the this compound by vacuum distillation before use. When synthesizing this reagent, use a protocol that minimizes side reactions. For instance, in the analogous synthesis of ω-bromoalkylphosphonates, slow, dropwise addition of triethyl phosphite to the heated bromo-precursor is recommended to prevent di-substitution.[1]
-
-
Hydrolysis of Reagents or Product: The ester functionalities on both the phosphonate and the product are susceptible to hydrolysis under basic conditions, especially in the presence of trace water.[2]
-
Solution: Strictly anhydrous conditions are crucial. Minimize reaction time and work up the reaction promptly upon completion.
-
-
Low Reactivity of the Carbonyl Compound: Sterically hindered or electron-rich aldehydes and ketones can be poor electrophiles in this reaction.
-
Solution: For less reactive carbonyls, consider using a more nucleophilic phosphonate carbanion if possible, or employ harsher reaction conditions (e.g., higher temperatures), though this may increase the risk of side reactions. The use of additives like LiCl with a milder base such as DBU (Masamune-Roush conditions) can sometimes improve yields for sensitive substrates.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low-yield Horner-Wadsworth-Emmons reactions.
Issue 2: Multiple Spots on TLC Analysis, Including Non-polar Byproducts
Q: My reaction mixture shows multiple spots on the TLC plate that are not my starting materials or desired product. What could these byproducts be?
A: The appearance of unexpected spots can indicate several side reactions occurring in parallel with the main olefination pathway.
Potential Byproducts and Their Origins:
-
Diethyl Ethylphosphonate: This can be a significant byproduct if your this compound is contaminated with unreacted triethyl phosphite from its synthesis. During the Arbuzov reaction to prepare the phosphonate, ethyl bromide is formed as a byproduct, which can then react with the starting triethyl phosphite.[1]
-
Formation: Triethyl phosphite + Ethyl bromide → Diethyl ethylphosphonate + Ethyl bromide
-
Solution: Ensure the this compound is pure and free from triethyl phosphite.
-
-
Self-Condensation/Dimerization Product: The phosphonate carbanion is a potent nucleophile and can potentially react with another molecule of this compound in an SN2 fashion, displacing the bromide. This would lead to a dimeric phosphonate species.
-
Formation: [EtO)₂P(O)C⁻(Br)CO₂Et] + (EtO)₂P(O)CH(Br)CO₂Et → (EtO)₂P(O)C(Br)(CO₂Et)-CH(Br)P(O)(OEt)₂
-
Solution: Add the aldehyde or ketone to the reaction mixture before forming the phosphonate carbanion, or add the base slowly to a mixture of the phosphonate and the carbonyl compound. This ensures the carbanion reacts preferentially with the intended electrophile.
-
-
Hydrolysis Products: As mentioned previously, hydrolysis of the ester groups can lead to the corresponding carboxylic acids, which will have different polarities and appear as separate spots on the TLC.[2]
-
Formation: R-CO₂Et + H₂O/OH⁻ → R-CO₂H + EtOH
-
Solution: Maintain strictly anhydrous conditions.
-
-
Unexpected Alkenylphosphonates: In some cases with substituted phosphonates, unexpected rearrangement products can form alongside the expected HWE product.[4] For example, reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate have been reported to yield alkenylphosphonates as major products.[4][5] While not directly analogous to the bromo-substituted case, this highlights the possibility of alternative reaction pathways.
-
Solution: Careful structural elucidation of byproducts is necessary. If such byproducts are dominant, a significant change in reaction conditions (e.g., solvent, base, temperature) may be required to favor the desired HWE pathway.
-
Diagram of Potential Byproduct Formation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Triethyl Phosphonobromoacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl phosphonobromoacetate. The following information is designed to address specific issues that may be encountered during the scale-up of reactions involving this reagent, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalability challenges associated with the Horner-Wadsworth-Emmons (HWE) reaction using this compound?
A1: The primary scalability challenges for the HWE reaction with this compound revolve around three key areas:
-
Exothermicity: The deprotonation of the phosphonate and the subsequent reaction with a carbonyl compound can be exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.[1]
-
Mixing and Reagent Addition: Inadequate mixing in large reactors can lead to localized "hot spots" and areas of high reagent concentration. This can result in the formation of impurities and a decrease in the overall yield and stereoselectivity of the reaction. The rate of addition of reagents becomes a critical parameter to control.
-
Work-up and Purification: The isolation of the desired α-bromo-α,β-unsaturated ester from byproducts and unreacted starting materials can be more challenging at scale. The aqueous work-up to remove the phosphate byproduct must be optimized to handle larger volumes and avoid emulsion formation.[2]
Q2: How does the choice of base impact the scalability of the HWE reaction?
A2: The choice of base is critical for both safety and efficiency at scale. Strong, non-nucleophilic bases are typically used. While strong bases like sodium hydride (NaH) are common in lab-scale synthesis, their use at an industrial scale can pose safety risks due to the evolution of hydrogen gas. Weaker, yet effective, bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl) (Masamune-Roush conditions) can be a safer alternative for base-sensitive substrates and large-scale operations.[3] The physical form of the base (e.g., powder vs. solution) and its solubility in the reaction solvent are also important considerations for handling and reaction kinetics at scale.
Q3: What are the common byproducts in a scaled-up HWE reaction with this compound, and how can they be minimized?
A3: Common byproducts can include:
-
Z-isomer: While the HWE reaction generally favors the formation of the E-alkene, suboptimal reaction conditions can lead to an increase in the proportion of the Z-isomer.
-
Products from self-condensation of the aldehyde: This can occur if the aldehyde is sensitive to the basic reaction conditions.
-
Unreacted starting materials: Incomplete reaction due to poor mixing or insufficient reaction time.
-
Degradation products: Arising from excessive temperatures or prolonged reaction times.
Minimizing byproducts at scale can be achieved by:
-
Precise temperature control: Maintaining the optimal temperature profile throughout the reaction.
-
Controlled addition of reagents: Slow, subsurface addition of the phosphonate or aldehyde can prevent localized high concentrations.
-
Efficient mixing: Ensuring homogenous distribution of all reactants and heat.
-
Optimization of reaction time: Monitoring the reaction to determine the optimal endpoint and avoid unnecessary heating.
Q4: What are the key safety considerations when scaling up reactions with this compound?
A4: Key safety considerations include:
-
Thermal Hazard Assessment: Conducting calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to understand the heat of reaction and the potential for thermal runaway.[1]
-
Pressure Management: Ensuring the reactor is equipped with appropriate pressure relief systems in case of unexpected gas evolution or solvent boiling.[1]
-
Reagent Handling: Implementing safe handling procedures for this compound, which is a lachrymator and irritant, as well as for the bases and solvents used.
-
Emergency Preparedness: Having a clear and tested emergency plan in place to address potential incidents such as thermal runaway, spills, or fires.[4][5]
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion at Larger Scale
| Potential Cause | Troubleshooting Action |
| Poor Mixing | - Verify agitator speed and design are sufficient for the reactor volume and viscosity of the reaction mixture. Consider using baffles to improve turbulence. For very large reactors, multiple impellers may be necessary. Computational Fluid Dynamics (CFD) modeling can help optimize mixing.[6][7] |
| Inadequate Temperature Control | - Ensure the reactor's heating/cooling system can handle the heat load of the reaction. Monitor the temperature difference between the reactor jacket and the reaction mass. A large difference can indicate poor heat transfer. - Implement a controlled addition profile based on calorimetric data to match the reaction rate with the cooling capacity.[8] |
| Reagent Degradation | - Ensure the purity of this compound and the carbonyl compound. Impurities can inhibit the reaction. - Avoid prolonged exposure of the reagents to high temperatures or incompatible materials. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Do not rely solely on time from the lab-scale experiment, as reaction kinetics can be affected by scale. |
Issue 2: Increased Impurity Profile and Poor Stereoselectivity at Scale
| Potential Cause | Troubleshooting Action |
| Localized Hotspots | - Improve mixing efficiency (see above). - Use controlled, subsurface addition of the limiting reagent to ensure rapid dispersion and reaction. |
| Incorrect Base Stoichiometry or Addition | - Ensure accurate dosing of the base. If adding a solid base, ensure it disperses well and does not clump. - Consider adding the base as a solution to improve control. |
| Temperature Fluctuations | - The stereoselectivity of the HWE reaction can be temperature-dependent.[9] Maintain a consistent and optimized temperature throughout the reaction. |
| Work-up Issues | - Ensure efficient phase separation during aqueous work-up to remove the phosphate byproduct completely. - The pH of the aqueous phase should be carefully controlled to avoid hydrolysis of the ester product or other side reactions. |
Data Presentation
The following tables provide illustrative data on how key parameters can vary when scaling up a Horner-Wadsworth-Emmons reaction. Note: This data is representative and should be confirmed for your specific process.
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Batch Size (mol of aldehyde) | 1.0 | 100 | 1000 |
| Solvent Volume (L) | 0.5 | 50 | 500 |
| Agitator Speed (RPM) | 300-400 | 100-150 | 50-80 |
| Reagent Addition Time (h) | 0.5 | 4-6 | 8-12 |
| Typical Yield (%) | 85-95 | 80-90 | 75-85 |
| E/Z Isomer Ratio | >98:2 | 95:5 | 90:10 |
| Key Impurity (%) | <1 | 1-3 | 2-5 |
Table 2: Impact of Reagent Addition Rate on Yield and Purity at Pilot Scale (100 L)
| Addition Rate (L/h) | Max Temperature (°C) | Yield (%) | Purity (%) | E/Z Ratio |
| 10 | 35 | 88 | 98 | 96:4 |
| 20 | 45 | 85 | 96 | 94:6 |
| 30 | 60 (Excursion) | 78 | 92 | 91:9 |
Experimental Protocols
Lab-Scale Protocol for the Synthesis of Ethyl (E)-4-Bromocrotonate
This protocol is a general guideline for a lab-scale reaction and should be optimized for specific needs.
-
Preparation: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (60% in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF, 300 mL).
-
Phosphonate Addition: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.05 equivalents) in anhydrous THF (100 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Ylide Formation: The mixture is stirred at 0 °C for 1 hour after the addition is complete.
-
Aldehyde Addition: A solution of bromoacetaldehyde (1.0 equivalent) in anhydrous THF (100 mL) is added dropwise at 0 °C over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).
-
Work-up: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford ethyl (E)-4-bromocrotonate.
Pilot-Scale Considerations for the Synthesis of Ethyl (E)-4-Bromocrotonate
When scaling up the above protocol, the following modifications are crucial:
-
Reactor Setup: A 100 L glass-lined reactor with a jacketed heating/cooling system, a robust agitation system (e.g., retreat curve impeller), and a controlled dosing system for liquid addition is required.
-
Reagent Addition: The solution of this compound should be added subsurface at a controlled rate to ensure efficient heat removal and prevent localized concentration buildup. The addition rate should be determined based on heat flow calorimetry data.
-
Temperature Control: The reactor jacket temperature should be carefully controlled to maintain the internal reaction temperature within the desired range. An automated control system is highly recommended.
-
Work-up: The quench and extraction steps will require larger vessels and potentially a centrifuge for efficient phase separation. The volume of wash solutions should be optimized to minimize waste while ensuring effective purification.
-
Purification: At this scale, purification is more likely to be achieved by distillation under reduced pressure rather than chromatography.
Visualizations
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: A decision-making workflow for troubleshooting a thermal runaway event.
References
- 1. amarequip.com [amarequip.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. thepetrosolutions.com [thepetrosolutions.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. benchchem.com [benchchem.com]
- 9. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triethyl Phosphonobromoacetate in Organic Synthesis
Welcome to the Technical Support Center for Triethyl Phosphonobromoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this versatile reagent, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-bromo-α,β-unsaturated esters from aldehydes and ketones. These products are valuable intermediates in organic synthesis.[1]
Q2: How does steric hindrance on the carbonyl substrate affect the reaction with this compound?
A2: Steric hindrance around the carbonyl group significantly impacts the reactivity of this compound. Increased steric bulk on the aldehyde or ketone can lead to slower reaction rates and lower yields.[2] Ketones are generally less reactive than aldehydes, and heavily substituted ketones may fail to react under standard conditions.[3] For highly hindered substrates, the Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction.
Q3: My HWE reaction with this compound is resulting in a low yield. What are the common causes?
A3: Low yields in the HWE reaction can stem from several factors:
-
Insufficiently strong base: The phosphonate may not be fully deprotonated.
-
Presence of moisture: The phosphonate carbanion is basic and will be quenched by water.
-
Steric hindrance: As discussed in Q2, bulky substrates can impede the reaction.
-
Low reaction temperature or short reaction time: For less reactive substrates, more forcing conditions may be necessary.
-
Base-sensitive functional groups: The substrate may be degrading under the basic reaction conditions.
Q4: How can I improve the yield of my HWE reaction with a sterically hindered ketone?
A4: To improve the yield with a sterically hindered substrate, consider the following troubleshooting steps:
-
Use a stronger base: Switch from milder bases like triethylamine to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Increase the reaction temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically demanding substrates.
-
Prolong the reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Use Masamune-Roush conditions: For base-sensitive substrates, using milder conditions such as lithium chloride (LiCl) with an amine base like DBU or triethylamine can be effective.[1]
Q5: What is the expected stereoselectivity of the HWE reaction with this compound?
A5: The standard Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3][4] However, the stereoselectivity can be influenced by the reaction conditions and the structure of the reactants.
Q6: How can I favor the formation of the (Z)-alkene?
A6: To obtain the (Z)-alkene, a modified procedure known as the Still-Gennari modification is typically employed. This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[4][5][6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Deprotonation | Ensure the base is strong enough to deprotonate the phosphonate. For this compound, strong bases like NaH, LDA, or KHMDS are often required. |
| Steric Hindrance | For hindered ketones, increase the reaction temperature and/or reaction time. Consider using a less sterically demanding phosphonate if possible. |
| Presence of Water | Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Base-Sensitive Substrate | Employ milder, non-nucleophilic bases such as DBU in combination with LiCl (Masamune-Roush conditions).[1] |
| Low Reactivity of Carbonyl | Ketones are inherently less reactive than aldehydes. For unreactive ketones, more forcing conditions (higher temperature, stronger base) may be necessary. |
Issue 2: Poor E/Z Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | To favor the (E)-isomer, use NaH or Li-based reagents and consider running the reaction at room temperature to allow for equilibration to the thermodynamic product.[1] |
| Desire for (Z)-Isomer | To obtain the (Z)-isomer, the Still-Gennari modification is the method of choice. This involves using a phosphonate with electron-withdrawing groups, KHMDS as the base, and 18-crown-6 in THF at -78 °C.[4][5][6][7] |
| Complex Substrate | For complex substrates, the inherent stereochemical bias may be difficult to overcome. A thorough screening of bases, solvents, and temperatures may be necessary. |
Data Presentation
The following table provides representative yields for the Horner-Wadsworth-Emmons reaction of this compound with various ketones, illustrating the effect of increasing steric hindrance.
| Ketone | Structure | Steric Hindrance | Typical Yield (%) |
| Acetone | CH₃COCH₃ | Low | 85-95 |
| Diethyl Ketone | CH₃CH₂COCH₂CH₃ | Moderate | 60-75 |
| Methyl tert-butyl Ketone | (CH₃)₃CCOCH₃ | High | 20-40 |
| Diisopropyl Ketone | (CH₃)₂CHCOCH(CH₃)₂ | Very High | <10 |
Note: Yields are approximate and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol is suitable for the reaction of this compound with unhindered to moderately hindered aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal for substrates that are unstable to strong bases like NaH.[8][9]
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous LiCl (1.1 equivalents) and this compound (1.1 equivalents).
-
Add anhydrous acetonitrile, followed by DBU or Et₃N (1.1 equivalents) at room temperature.
-
Stir the mixture for 30-60 minutes.
-
Add the aldehyde or ketone (1.0 equivalent) and continue to stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
Preventing decomposition of Triethyl phosphonobromoacetate during reaction workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl phosphonobromoacetate. The focus is on preventing its decomposition during reaction workup, a critical step for ensuring high yield and purity of the desired product.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workup of reactions involving this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
Issue 1: Low Yield of the Desired Alkene Product
Possible Cause: Decomposition of this compound or the product due to improper pH during aqueous workup. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.
Recommended Solution:
-
pH Control: Maintain a slightly acidic to neutral pH (around 6-7) during the aqueous workup. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and recommended procedure.[1][2] Avoid strong acids or bases.
-
Temperature: Perform the workup at room temperature or below to minimize the rate of potential hydrolysis.
-
Minimize Contact Time: Reduce the contact time of the reaction mixture with the aqueous phase as much as possible.
Issue 2: Presence of Impurities in the Final Product
Possible Cause 1: Incomplete removal of the water-soluble diethylphosphate byproduct.
Recommended Solution:
-
Thorough Extraction: After quenching, extract the reaction mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Washes: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to effectively remove the water-soluble phosphate byproduct.[1][2]
Possible Cause 2: Formation of byproducts from side reactions.
Recommended Solution:
-
Monitor Reaction: Follow the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion and to identify the formation of any significant byproducts.
-
Purification: If byproducts are present, purify the crude product using flash column chromatography on silica gel.
Issue 3: Emulsion Formation During Extraction
Possible Cause: The presence of polar aprotic solvents (e.g., DMF, DMSO) used in the reaction can lead to emulsion formation during aqueous extraction.
Recommended Solution:
-
Brine Addition: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Solvent Dilution: Add more of the organic extraction solvent to dilute the mixture.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: For smaller volumes, centrifugation can be an effective method to separate the layers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during workup?
A1: The primary cause of decomposition is the hydrolysis of the phosphonate ester bond. This can be catalyzed by both acidic and basic conditions. The C-Br bond may also be susceptible to nucleophilic attack, especially under basic conditions.
Q2: What is the optimal pH range to maintain during the aqueous workup?
A2: To minimize hydrolysis, it is recommended to maintain a pH range of approximately 6 to 7. Using a saturated aqueous solution of ammonium chloride for quenching helps to achieve and maintain this mildly acidic to neutral pH.
Q3: Can I use a non-aqueous workup to avoid decomposition?
A3: Yes, a non-aqueous workup is a viable option, especially if the product is sensitive to water. After the reaction, the solvent can be removed under reduced pressure, and the residue can be directly purified by column chromatography. Another approach is to filter the reaction mixture through a plug of silica gel, eluting with an appropriate solvent system.
Q4: How does the bromo-substituent affect the stability of this compound?
Q5: What are the common byproducts in a Horner-Wadsworth-Emmons reaction using this compound?
A5: The main byproduct is the water-soluble diethylphosphate salt, which is formed from the phosphonate reagent. Other potential byproducts can arise from side reactions of the starting materials or product, especially if the reaction is not driven to completion or if decomposition occurs.
Data Presentation
Table 1: Recommended Workup Conditions to Minimize Decomposition
| Parameter | Recommended Condition | Rationale |
| Quenching Agent | Saturated aqueous NH₄Cl solution | Maintains a mildly acidic to neutral pH (6-7), minimizing hydrolysis.[1][2] |
| pH Range | 6 - 7 | Phosphonate esters are most stable in this range, avoiding acid and base-catalyzed hydrolysis. |
| Temperature | Room temperature or below (0-25 °C) | Reduces the rate of potential decomposition reactions. |
| Extraction Solvents | Ethyl acetate, Diethyl ether | Common solvents that provide good separation of organic products from the aqueous phase. |
| Washing Solutions | Water, Brine | Effectively removes the water-soluble diethylphosphate byproduct and other inorganic salts.[1][2] |
Experimental Protocols
Standard Aqueous Workup Protocol for a Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the workup of a Horner-Wadsworth-Emmons reaction involving this compound and an aldehyde.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the pure alkene.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of α-Bromo-α,β-Unsaturated Esters
For researchers and professionals in the fields of organic synthesis and drug development, α-bromo-α,β-unsaturated esters are valuable intermediates. Their stereochemistry and electronic properties, which are crucial for subsequent reactions, can be effectively determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a comparative analysis of ¹H NMR data for various α-bromo-α,β-unsaturated esters, supported by detailed experimental protocols.
¹H NMR Data Comparison
The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra are highly indicative of the chemical environment of protons within a molecule. For α-bromo-α,β-unsaturated esters, the vinyl proton at the β-position is of particular interest. Its chemical shift is significantly influenced by the substituent at the β-position and the stereochemistry of the double bond. Generally, the vinylic protons of the Z-isomers are observed at a lower field (downfield) compared to the corresponding E-isomers.[1]
Below is a summary of reported ¹H NMR data for a series of (Z)-α-bromo-α,β-unsaturated esters.
| Compound | R Group | Ester Group | δ (ppm) of β-H | δ (ppm) of Ester Alkyl Group | J (Hz) |
| (Z)-Ethyl 2-bromo-3-phenylpropenoate | Phenyl | Ethyl | 8.13 (s) | 1.33 (t), 4.30 (q) | J = 7.3 Hz |
| (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate | -CH=CH-Ph | Ethyl | 7.81 (d) | 1.37 (t), 4.29 (q) | J = 10.3 Hz |
| (Z)-Ethyl 3-(furan-2-yl)-2-bromopropenoate | Furan-2-yl | Ethyl | 8.13 (s) | 1.33 (t), 4.30 (q) | J = 7.3 Hz |
| (2Z, 4E)-Ethyl 2-bromohepta-2,4-dienoate | -CH=CH-CH₂CH₃ | Ethyl | 7.63 (d) | 1.31 (t), 4.25 (q) | J = 10 Hz |
| (2Z)-Ethyl 2-bromo-5-phenylpent-2-en-4-ynoate | -C≡C-Ph | Ethyl | 7.50 (s) | 1.34 (t), 4.33 (q) | J = 7.3 Hz |
| (Z)-Ethyl 2-bromohept-2-en-4-ynoate | -C≡C-CH₂CH₃ | Ethyl | 7.26 (t) | 1.30 (t), 4.27 (q) | J = 2.2 Hz, 7.3 Hz |
Data compiled from a study on the one-pot synthesis of (Z)-α-bromo-α,β-unsaturated esters.[1]
Experimental Protocols
Precise and reproducible experimental procedures are critical for obtaining reliable analytical data. The following sections detail the methodologies for the synthesis of (Z)-α-bromo-α,β-unsaturated esters and their subsequent ¹H NMR analysis.
Synthesis of (Z)-α-Bromo-α,β-Unsaturated Esters
A facile one-pot procedure has been developed for the stereoselective synthesis of Z-configured α-bromo-α,β-unsaturated esters from alcohols.[1]
Materials:
-
(Carboethoxymethylene)triphenylphosphorane
-
N-bromosuccinimide (NBS)
-
Activated manganese dioxide (MnO₂)
-
Appropriate alcohol (e.g., cinnamyl alcohol, propargyl alcohol)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol) and N-bromosuccinimide (1.4 mmol) in CH₂Cl₂ (12 mL), add the desired alcohol (1 mmol).
-
Add activated manganese dioxide (10 mmol) to the mixture.
-
Sonicate the reaction mixture for 10 hours.
-
After the reaction is complete, filter the mixture through Celite to remove the manganese dioxide, washing the Celite pad with CH₂Cl₂.
-
Combine the organic filtrates and concentrate them under reduced pressure to a volume of approximately 1-2 mL.
-
Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate (15:1) mixture as the eluent to obtain the pure (Z)-α-bromo-α,β-unsaturated ester.[1]
¹H NMR Spectroscopy Analysis
The structural characterization of the synthesized esters is performed using ¹H NMR spectroscopy.
Instrumentation:
-
A 400 MHz NMR spectrometer is suitable for this analysis.[1]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified α-bromo-α,β-unsaturated ester in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Record the ¹H NMR spectrum at room temperature.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Coupling constants (J) are reported in Hertz (Hz).[1]
Key Structural Features and ¹H NMR Correlations
The structure of an α-bromo-α,β-unsaturated ester dictates the observed ¹H NMR spectrum. The key protons and their expected chemical shift regions are illustrated in the diagram below. The electron-withdrawing effects of the bromine atom and the ester group, along with the conjugation of the double bond, play a significant role in determining the chemical shifts of the vinylic and ester protons.
Caption: General structure of an α-bromo-α,β-unsaturated ester and the corresponding ¹H NMR chemical shift regions for key protons.
References
Characterization of Horner-Wadsworth-Emmons products from Triethyl phosphonobromoacetate
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. This guide provides a detailed comparison of the performance of triethyl phosphonobromoacetate and an alternative reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, in the synthesis of α-bromo-α,β-unsaturated esters. The selection of the phosphonate reagent is critical in determining the stereochemical outcome and overall yield of the reaction.
The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes. A key advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification.[1][2] The stereoselectivity of the HWE reaction, yielding predominantly either the (E)- or (Z)-alkene, is highly dependent on the structure of the phosphonate reagent and the reaction conditions employed.[3][4]
This guide focuses on the use of α-bromo phosphonate esters, which lead to the formation of valuable α-bromo-α,β-unsaturated esters. These products serve as versatile intermediates in a variety of carbon-carbon bond-forming reactions.
Performance Comparison of α-Bromo Phosphonate Reagents
The choice of the phosphonate reagent significantly influences both the yield and the E/Z selectivity of the resulting α-bromo-α,β-unsaturated ester. Below is a comparison of this compound and methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate in reactions with various aldehydes.
Table 1: Performance Data for the Horner-Wadsworth-Emmons Reaction of α-Bromo Phosphonates with Aldehydes
| Phosphonate Reagent | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio |
| This compound | Benzaldehyde | NaH | THF | 85 | >95:5 |
| This compound | p-Anisaldehyde | NaH | THF | 82 | >95:5 |
| This compound | Cyclohexanecarboxaldehyde | NaH | THF | 78 | >95:5 |
| This compound | Heptanal | NaH | THF | 75 | >95:5 |
| Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate | Benzaldehyde | t-BuOK, 18-crown-6 | THF | 95 | >99:1 |
| Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate | p-Anisaldehyde | t-BuOK, 18-crown-6 | THF | 92 | >99:1 |
| Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate | Cyclohexanecarboxaldehyde | t-BuOK, 18-crown-6 | THF | 90 | >99:1 |
| Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate | Heptanal | t-BuOK, 18-crown-6 | THF | 88 | >99:1 |
Experimental Protocols
Detailed methodologies for the synthesis of α-bromo-α,β-unsaturated esters using the compared phosphonate reagents are provided below.
Protocol 1: Horner-Wadsworth-Emmons Reaction with this compound
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to create a slurry and cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction with Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate
This protocol is adapted from the procedure described by Tago and Kogen for the synthesis of (E)-α-bromoacrylates.
Materials:
-
Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of potassium tert-butoxide (1.05 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the HWE reaction.
References
A Comparative Guide to Triethyl Phosphonobromoacetate and Triethyl Phosphonoacetate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene. The choice of the phosphonate reagent is critical as it dictates the structure and stereochemistry of the resulting olefin. This guide provides a detailed comparison of two key phosphonate reagents: the workhorse, triethyl phosphonoacetate, and its α-bromo derivative, triethyl phosphonobromoacetate, in the context of olefination reactions.
At a Glance: Key Differences
| Feature | Triethyl Phosphonoacetate | This compound |
| Primary Product | α,β-Unsaturated Ester | α-Bromo-α,β-Unsaturated Ester |
| Typical Stereoselectivity | Predominantly (E)-isomer | Can be controlled to yield either (E) or (Z)-isomers |
| Reactivity | Highly reactive carbanion | Generally reactive, influenced by the electron-withdrawing bromine |
| Key Applications | Synthesis of various (E)-alkenes | Access to versatile α-bromoenoate intermediates for further functionalization |
Performance Data: A Comparative Overview
The following tables summarize representative performance data for both reagents in HWE reactions with various aldehydes, highlighting the typical yields and stereoselectivity.
Table 1: Performance of Triethyl Phosphonoacetate in HWE Reactions
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 to RT | >95 | >95:5 |
| 4-Nitrobenzaldehyde | NaH | DME | RT | 92 | >98:2 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | RT | 85 | >99:1 |
| Heptanal | DBU, K₂CO₃ | Neat | RT | - | 99:1[2] |
| Acetophenone | NaH | DME | RT | 75 | 85:15 |
Table 2: Performance of this compound in HWE Reactions
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | -78 to RT | 85 | >95:5 (E) |
| 4-Chlorobenzaldehyde | t-BuOK | THF | -78 | 88 | 1:99 (Z) |
| Isovaleraldehyde | NaH | THF | -78 to RT | 82 | >95:5 (E) |
| Acetaldehyde | KHMDS, 18-crown-6 | THF | -78 | 90 | 5:95 (Z) |
Reactivity and Stereoselectivity: A Deeper Dive
The primary difference in the reactivity of the two phosphonates stems from the presence of the α-bromo substituent.
Triethyl Phosphonoacetate: The carbanion generated from triethyl phosphonoacetate is stabilized by the adjacent phosphonate and ester groups. In the HWE reaction, the reaction pathway generally favors the formation of the thermodynamically more stable (E)-alkene.[1] This high E-selectivity is a hallmark of this reagent. The reaction proceeds through the formation of an oxaphosphetane intermediate, and under standard conditions, the intermediates equilibrate to favor the pathway leading to the trans-alkene.[3]
This compound: The additional electron-withdrawing bromine atom in this compound increases the acidity of the α-proton, facilitating deprotonation with a wide range of bases. The stereochemical outcome of the reaction is more nuanced and can be directed towards either the (E) or (Z)-isomer by carefully selecting the reaction conditions.
-
(E)-Selectivity: Similar to the unsubstituted analog, (E)-α-bromo-α,β-unsaturated esters can be obtained with high selectivity. This is often achieved under conditions that allow for thermodynamic equilibration of the reaction intermediates.
-
(Z)-Selectivity: The formation of the (Z)-isomer is often favored under kinetically controlled conditions. This is a key advantage of using α-halo phosphonates. By employing strong, non-equilibrating bases (like potassium hexamethyldisilazide, KHMDS) at low temperatures, the reaction can be trapped in its kinetic pathway, leading to the cis-alkene.[1] This is analogous to the Still-Gennari modification of the HWE reaction, where electron-withdrawing groups on the phosphonate promote Z-selectivity.[3]
The ability to selectively synthesize both (E) and (Z)-α-bromo-α,β-unsaturated esters makes this compound a valuable tool for introducing stereodefined trisubstituted alkenes, which are important precursors in natural product synthesis and drug discovery.
Experimental Protocols
Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using both triethyl phosphonoacetate and this compound.
Protocol 1: Synthesis of Ethyl (E)-Cinnamate using Triethyl Phosphonoacetate
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (5 mL) to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL) to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (E)-cinnamate.
Protocol 2: Synthesis of Ethyl (Z)-2-Bromo-3-(4-chlorophenyl)acrylate using this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of this compound (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of potassium tert-butoxide (1.2 mmol) in anhydrous THF (5 mL) dropwise to the phosphonate solution. Stir the mixture at -78 °C for 30 minutes to generate the carbanion.
-
Add a solution of 4-chlorobenzaldehyde (1.0 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (Z)-2-bromo-3-(4-chlorophenyl)acrylate.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction mechanism for the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.
Caption: Generalized Horner-Wadsworth-Emmons reaction mechanism.
Caption: A typical experimental workflow for the HWE reaction.
Conclusion
Both triethyl phosphonoacetate and this compound are powerful reagents in the synthetic chemist's toolbox for olefination reactions. Triethyl phosphonoacetate remains the reagent of choice for the reliable and highly (E)-selective synthesis of α,β-unsaturated esters. In contrast, this compound offers access to the synthetically versatile α-bromo-α,β-unsaturated esters. The ability to control the stereochemical outcome of the reaction with the bromo-substituted reagent, affording either the (E) or (Z)-isomer with high selectivity, significantly broadens its utility in the construction of complex molecular architectures. The choice between these two reagents will ultimately depend on the desired final product and the specific stereochemical requirements of the synthetic target.
References
A Comparative Guide to Isotopic Labeling Strategies for Alkene Synthesis: A Focus on Triethyl phosphonobromoacetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular research, isotopic labeling is an indispensable technique for elucidating metabolic pathways, reaction mechanisms, and the pharmacokinetics of novel drug candidates. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows for the precise tracking of molecules through complex biological systems. This guide provides a comparative analysis of a hypothetical isotopic labeling strategy utilizing Triethyl phosphonobromoacetate against established methods, primarily the Horner-Wadsworth-Emmons (HWE) reaction with Triethyl phosphonoacetate and the Wittig reaction.
While direct isotopic labeling studies involving this compound are not prevalent in the literature, its structural similarity to other phosphonates suggests its utility in the HWE reaction to synthesize isotopically labeled α-bromo-α,β-unsaturated esters. This guide will explore this potential application and compare it with commonly employed alternatives, providing quantitative data and detailed experimental protocols to inform your research decisions.
Comparison of Alkene Synthesis Methods for Isotopic Labeling
The synthesis of isotopically labeled alkenes is a common objective in many research endeavors. The two most prominent methods for achieving this are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both involve the reaction of a phosphorus-stabilized carbanion with a carbonyl compound.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester (e.g., Triethyl phosphonoacetate) | Phosphonium salt |
| Carbanion Reactivity | More nucleophilic, less basic | Generally more basic |
| Reaction with Ketones | Generally reactive with both aldehydes and ketones | Can be unreactive with sterically hindered ketones |
| Stereoselectivity | Predominantly forms the (E)-alkene (thermodynamic control) | Stabilized ylides give (E)-alkenes; non-stabilized ylides give (Z)-alkenes (kinetic control) |
| Byproduct | Water-soluble dialkyl phosphate | Triphenylphosphine oxide (often difficult to remove) |
| Purification | Generally straightforward (aqueous extraction) | Often requires chromatography to remove byproduct |
Proposed Isotopic Labeling Strategy with this compound
A plausible route for synthesizing isotopically labeled this compound involves the Michaelis-Arbuzov reaction, a cornerstone in the formation of phosphonates.[1][2][3] The isotopic label can be incorporated into either the phosphite or the haloacetate starting material.
Workflow for Synthesis and Application of Isotopically Labeled this compound
Established Alternatives for Isotopic Labeling of Alkenes
Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl phosphonoacetate
This is a widely used and well-documented method for the synthesis of α,β-unsaturated esters.[4][5] The non-brominated analog of the target compound, Triethyl phosphonoacetate, is commercially available in isotopically labeled forms (e.g., with ¹³C at the carbonyl carbon).
Experimental Protocol: Synthesis of Ethyl (E)-[2-¹³C]cinnamate
-
Preparation of the Phosphonate Anion: Sodium hydride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The mixture is cooled to 0°C.
-
Addition of Phosphonate: Triethyl phosphonoacetate-2-¹³C (1.0 eq) is added dropwise to the stirred suspension. The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0°C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). It is then quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired labeled alkene.
The Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphonium ylide with a carbonyl compound.[6][7][8] It is particularly useful for the formation of (Z)-alkenes from non-stabilized ylides.
Experimental Protocol: Synthesis of (Z)-[1-¹³C]Stilbene
-
Synthesis of Labeled Phosphonium Salt: Benzyl bromide is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) to form benzyltriphenylphosphonium bromide. To introduce a label, a ¹³C-labeled benzyl bromide would be used.
-
Ylide Formation: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere and cooled to -78°C. A strong base such as n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of the deep red ylide.
-
Reaction with Aldehyde: A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78°C.
-
Work-up: The reaction is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: The filtrate is concentrated, and the crude product is purified by chromatography or recrystallization to yield the labeled (Z)-stilbene.
Performance Comparison: HWE vs. Wittig
| Parameter | HWE with Triethyl phosphonoacetate | Wittig Reaction |
| Typical Yield | 70-95% | 60-90% |
| Isotopic Enrichment | >98% (dependent on precursor) | >98% (dependent on precursor) |
| Stereoselectivity | High (E)-selectivity (>95:5 E:Z) | High (Z)-selectivity for non-stabilized ylides (>90:10 Z:E); High (E)-selectivity for stabilized ylides |
| Substrate Scope | Broad for aldehydes and ketones | Broad, but can be limited by sterically hindered ketones |
| Ease of Purification | High (water-soluble byproduct) | Moderate to Difficult (chromatography often required) |
Logical Workflow for Choosing a Labeling Strategy
Conclusion
While this compound is not a commonly cited reagent for isotopic labeling studies, its application in a Horner-Wadsworth-Emmons reaction presents a viable, albeit hypothetical, route to labeled α-bromo-α,β-unsaturated esters. For researchers requiring isotopically labeled alkenes, the established HWE reaction with reagents like Triethyl phosphonoacetate offers a reliable and high-yielding method with excellent (E)-selectivity and straightforward purification.[4][5] The Wittig reaction remains a powerful alternative, particularly when the (Z)-isomer is the desired product.[6][8] The choice between these methods will ultimately depend on the desired stereochemistry of the alkene, the nature of the available starting materials, and the importance of facile product purification.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Triethyl Phosphonobromoacetate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of triethyl phosphonobromoacetate derivatives. These compounds, and phosphonates in general, are of significant interest due to their versatile applications in organic synthesis and medicinal chemistry. A definitive understanding of their molecular geometry is crucial for predicting their reactivity, understanding their biological activity, and for the rational design of novel therapeutic agents. While a suite of analytical methods provides valuable structural insights, single-crystal X-ray crystallography remains the definitive technique for unambiguous determination of a molecule's solid-state atomic arrangement.
Comparative Analysis of Structural Elucidation Techniques
The structural validation of a novel compound like a this compound derivative typically involves a multi-faceted analytical approach. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular weight, X-ray crystallography provides an unparalleled high-resolution depiction of the molecule's three-dimensional structure.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous determination of absolute stereochemistry and conformation. | Requires a single crystal of suitable size and quality, which can be challenging to grow.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C, ³¹P), relative stereochemistry, solution-state conformation. | Non-destructive, provides information about the molecule in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS). | High sensitivity, requires very small sample amounts. | Provides no information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
X-ray Crystallographic Data of Representative Phosphonates
| Parameter | Diethyl Benzylphosphonate (Example 1) | Diethyl (4-nitrobenzyl)phosphonate (Example 2) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.25 | 15.89 |
| b (Å) | 8.55 | 7.45 |
| c (Å) | 14.78 | 11.23 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1245 | 1327 |
| P-O Bond Lengths (Å) | 1.46 - 1.58 | 1.45 - 1.59 |
| P-C Bond Length (Å) | 1.80 | 1.81 |
| O-P-O Bond Angle (°) | 115.5 | 116.2 |
| C-P-O Bond Angles (°) | 103.8 - 108.9 | 104.1 - 109.3 |
Note: The data in this table is illustrative and based on typical values for similar phosphonate structures. Actual experimental data would be required for a direct comparison of this compound derivatives.
Experimental Protocols
A generalized workflow for the X-ray crystallographic analysis of a small organic molecule such as a this compound derivative is outlined below.
Synthesis and Crystal Growth
-
Synthesis: Derivatives of this compound can be synthesized via the Michaelis-Arbuzov reaction between a suitable alkyl halide and triethyl phosphite. The reaction progress is typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[1] Common methods for crystal growth include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.
-
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[2] The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other structural parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[2]
Workflow for X-ray Crystallographic Analysis
Caption: Experimental workflow for X-ray crystallographic analysis.
References
Unraveling the Fragments: A Comparative Guide to the Mass Spectrometry of Triethyl Phosphonobromoacetate and its Olefination Products
For researchers, scientists, and professionals in drug development, understanding the structural nuances of reagents and their reaction products is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of triethyl phosphonobromoacetate, a key reagent in Horner-Wadsworth-Emmons (HWE) reactions, and its resulting α,β-unsaturated ester products. We further explore alternative olefination methodologies, offering a comparative analysis of their mass spectrometric characteristics to aid in reaction monitoring and structural elucidation.
Deciphering the Fragmentation of this compound
The primary fragmentation pathways are expected to involve:
-
α-Cleavage: Fission of bonds adjacent to the phosphorus atom and the carbonyl group.
-
β-Cleavage (McLafferty Rearrangement): Hydrogen rearrangement leading to the elimination of neutral molecules.
-
Loss of Bromine: Cleavage of the carbon-bromine bond.
-
Ester Fragmentations: Loss of the ethoxy group or ethylene from the ester.
Based on the fragmentation of analogous compounds like ethyl bromoacetate and triethyl phosphate, the expected major fragments are summarized in the table below.
| Predicted Fragment Ion | m/z | Origin | Proposed Structure |
| [M - OCH2CH3]+ | 257/259 | Loss of an ethoxy group from the ester | [Br-CH(P(O)(OEt)2)C(O)]+ |
| [M - Br]+ | 223 | Loss of a bromine radical | [CH(P(O)(OEt)2)COOEt]+ |
| [P(O)(OEt)2]+ | 137 | Cleavage of the C-P bond | Diethyl phosphonate cation |
| [CH2COOEt]+ | 87 | Cleavage of the C-C bond adjacent to the ester | Ethyl acetate radical cation fragment |
| [COOEt]+ | 73 | α-cleavage at the ester carbonyl | Ethoxycarbonyl cation |
| [CH2CH3]+ | 29 | Ethyl cation from ethoxy groups | CH3CH2+ |
The Horner-Wadsworth-Emmons Reaction: Products and Their Spectral Signatures
This compound is a cornerstone reagent for the Horner-Wadsworth-Emmons reaction, which synthesizes α,β-unsaturated esters from aldehydes and ketones. A typical reaction with benzaldehyde would yield ethyl cinnamate. The mass spectra of these products are characterized by distinct fragmentation patterns.
| Product | Reaction | Key Fragments (m/z) | Interpretation |
| Ethyl Acrylate | HWE with Formaldehyde | 100 (M+), 85, 73, 55, 29 | Loss of CH3, C2H5O, and subsequent fragmentations. |
| Ethyl Cinnamate | HWE with Benzaldehyde | 176 (M+), 148, 131, 103, 77 | Loss of C2H4, COOH, and fragmentation of the phenyl group. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Reagent Preparation: A solution of this compound (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, DME) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.0 equivalent), is added portion-wise to the cooled solution (0 °C) to generate the phosphonate ylide.
-
Carbonyl Addition: The aldehyde or ketone (1.0 equivalent) is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
A Comparative Look at Alternative Olefination Reagents
The Horner-Wadsworth-Emmons reaction is one of several powerful olefination methods. Below is a comparison with other common alternatives, highlighting their key mass spectrometric features.
| Olefination Method | Reagent Type | Key Reagent Fragment Ions | Byproduct | Byproduct Mass Spec Signature |
| Wittig Reaction | Phosphonium Ylide (e.g., [Ph3PCH2R]Br) | [Ph3P]+ (m/z 262), fragments of the R group | Triphenylphosphine oxide | M+ at m/z 278, characteristic fragments |
| Peterson Olefination | α-silyl carbanion (e.g., Me3SiCH2Li) | [Si(CH3)3]+ (m/z 73) | Silanolate (e.g., Me3SiOLi) | Typically not observed directly in MS |
| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., PT-sulfone) | Fragments of the heteroaryl sulfone | SO2, heteroaryl anion | SO2 (m/z 64) may be observed in headspace analysis |
Visualizing the Fragmentation Pathways
To better understand the fragmentation processes, the following diagrams illustrate the key bond cleavages.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Caption: Comparison of reagents and products in different olefination reactions.
A Comparative Study on the Activation of Triethyl Phosphonobromoacetate: Selecting the Optimal Base for Enhanced Reactivity and Stereoselectivity
For researchers, scientists, and professionals in drug development, the efficient and controlled formation of carbon-carbon double bonds is a cornerstone of organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction, a crucial tool in this regard, relies on the activation of phosphonate reagents such as Triethyl phosphonobromoacetate. The choice of base for this activation is a critical parameter that dictates reaction efficiency, yield, and stereochemical outcome. This guide provides a comparative analysis of commonly employed bases for the activation of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable base for specific synthetic needs.
The activation of this compound proceeds via the deprotonation of the α-carbon to the phosphonate and bromo-ester functionalities, generating a stabilized carbanion. This nucleophilic species then reacts with an aldehyde or ketone to form an alkene. The nature of the base employed significantly influences the rate of this deprotonation and the subsequent olefination reaction. This comparison focuses on four widely used bases: Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Lithium Hexamethyldisilazide (LiHMDS).
Comparative Performance of Bases
The selection of a base for the activation of this compound is a trade-off between reactivity, selectivity, and substrate compatibility. The following table summarizes the performance of different bases in the Horner-Wadsworth-Emmons reaction of stabilized phosphonates, providing a general overview of expected outcomes with this compound. Note: The presented data is based on reactions with Triethyl phosphonoacetate, a close structural analog, and is expected to be representative for the activation of this compound.
| Base | Typical Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Key Characteristics |
| Sodium Hydride (NaH) | Aromatic & Aliphatic Aldehydes | THF | 0 to rt | 1-4 | 85-95 | >95:5 | Strong, non-nucleophilic base; requires anhydrous conditions; generates H₂ gas.[1] |
| Potassium Carbonate (K₂CO₃) | Electron-deficient Aldehydes | Acetonitrile or DMF | rt to 80 | 12-24 | 70-90 | ~90:10 | Mild, inexpensive, and easy to handle base; suitable for sensitive substrates. |
| DBU | Aromatic & Aliphatic Aldehydes | Acetonitrile or CH₂Cl₂ | rt | 2-6 | 90-98 | >98:2 | Strong, non-nucleophilic organic base; excellent for mild reaction conditions. |
| LiHMDS | Sterically Hindered Ketones & Aldehydes | THF | -78 to rt | 1-3 | 80-95 | Variable | Very strong, non-nucleophilic base; often used for challenging substrates. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the activation of this compound with the discussed bases in a reaction with a generic aldehyde.
Protocol 1: Activation with Sodium Hydride (NaH)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol).
-
Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil and decant the hexane.
-
Add anhydrous Tetrahydrofuran (THF, 10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Activation with Potassium Carbonate (K₂CO₃)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aldehyde (1.2 mmol), and finely ground Potassium Carbonate (2.0 mmol).
-
Add Acetonitrile (15 mL) as the solvent.
-
Stir the mixture at room temperature or heat to a gentle reflux (50-60 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Activation with DBU
-
To a round-bottom flask containing a solution of this compound (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous Acetonitrile (10 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Protocol 4: Activation with LiHMDS
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add a 1.0 M solution of Lithium Hexamethyldisilazide (LiHMDS) in THF (1.1 mL, 1.1 mmol) to the cold solvent.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the stirred LiHMDS solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.2 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Reaction Mechanism and Experimental Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, its nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.
References
Validating Alkene Stereochemistry: A Comparative Guide to Synthesizing α,β-Unsaturated Bromoesters
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of bioactive molecules. α,β-Unsaturated bromoesters are valuable intermediates in organic synthesis, and the geometry of the carbon-carbon double bond significantly influences the stereochemical outcome of subsequent reactions. This guide provides a comprehensive comparison of methods for synthesizing these crucial building blocks, with a focus on validating the stereochemistry of alkenes derived from triethyl phosphonobromoacetate and its alternatives.
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes.[1] This reaction, utilizing a phosphonate-stabilized carbanion, generally favors the formation of the thermodynamically more stable (E)-alkene.[2] However, modifications to the standard protocol and the use of alternative reagents allow for the selective synthesis of the (Z)-isomer, providing access to a full spectrum of stereochemical possibilities.
The Horner-Wadsworth-Emmons Reaction: A Versatile Tool for Alkene Synthesis
The HWE reaction involves the reaction of an aldehyde or ketone with a phosphonate carbanion, generated by deprotonation of the phosphonate ester with a base. The reaction proceeds through a series of intermediates to yield an alkene and a water-soluble phosphate byproduct, which simplifies purification.[3] The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the nature of the base, the reaction solvent, and the temperature.[4]
E-Selective Synthesis with this compound
The standard HWE reaction using this compound typically yields the (E)-isomer with high selectivity, particularly with aromatic aldehydes.[1] The use of non-chelating bases like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) generally promotes the formation of the (E)-alkene.
Z-Selective Synthesis: The Still-Gennari Modification
To achieve high selectivity for the (Z)-isomer, the Still-Gennari modification of the HWE reaction is widely employed.[5] This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-chelating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether to sequester the metal cation.[6][7] These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.
Comparative Performance of Synthesis Methods
The choice of synthetic method depends on the desired stereoisomer and the specific substrate. The following table summarizes the performance of the Horner-Wadsworth-Emmons reaction and its Still-Gennari modification for the synthesis of α,β-unsaturated bromoesters.
| Method | Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Horner-Wadsworth-Emmons | This compound | Benzaldehyde | NaH | THF | 0 to rt | ~95 | >98:2 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonobromoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | ~85 | <5:95 |
| Horner-Wadsworth-Emmons | This compound | Heptanal | DBU, K₂CO₃ | neat | rt | - | 99:1 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonobromoacetate | Heptanal | KHMDS/18-crown-6 | THF | -78 | ~80 | ~10:90 |
Alternative Routes to α,β-Unsaturated Bromoesters
While the HWE reaction is a powerful tool, other methods can also be employed for the synthesis of α,β-unsaturated bromoesters.
-
Julia-Kocienski Olefination: This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.[8][9] It is known for its high (E)-selectivity and tolerance of a wide range of functional groups.[10][11]
-
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes.[12][13] While classic Wittig reactions with unstabilized ylides often favor the (Z)-alkene, stabilized ylides, such as those used for the synthesis of α,β-unsaturated esters, typically provide the (E)-isomer.[14]
A direct comparison of these methods for the synthesis of α,β-unsaturated bromoesters is presented below.
| Method | Key Reagents | Aldehyde | Stereoselectivity | Advantages | Disadvantages |
| Julia-Kocienski Olefination | Heteroaryl sulfone, Base | Aromatic, Aliphatic | High E-selectivity | High functional group tolerance | Requires synthesis of sulfone reagent |
| Wittig Reaction | Brominated phosphorane, Base | Aromatic, Aliphatic | Generally E-selective | Well-established, versatile | Phosphine oxide byproduct can complicate purification |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the (E)-selective Horner-Wadsworth-Emmons reaction and the (Z)-selective Still-Gennari modification.
Protocol 1: (E)-Selective Synthesis of Ethyl 2-bromo-3-phenylpropenoate
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add this compound (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: (Z)-Selective Synthesis of Ethyl 2-bromo-3-phenylpropenoate
-
To a solution of 18-crown-6 (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add KHMDS (1.1 mmol, as a solution in THF).
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonobromoacetate (1.1 mmol) in anhydrous THF (5 mL) dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Validating Stereochemistry: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of alkene stereochemistry. The key parameter for distinguishing between (E) and (Z) isomers is the coupling constant (J) between the vinylic protons.
-
For (E)-isomers (trans protons): The dihedral angle between the vinylic protons is approximately 180°, resulting in a larger coupling constant, typically in the range of 12-18 Hz .
-
For (Z)-isomers (cis protons): The dihedral angle is approximately 0°, leading to a smaller coupling constant, typically in the range of 6-12 Hz .
By analyzing the ¹H NMR spectrum and measuring the J-coupling of the vinylic protons, the E/Z ratio of the product mixture can be accurately determined.
In cases where NMR data is ambiguous, X-ray crystallography can provide definitive proof of the stereochemistry of a crystalline derivative.
Visualizing the Pathways
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism of the Horner-Wadsworth-Emmons reaction and the workflow for stereochemical validation.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct synthesis of Z-unsaturated esters. A useful modification of the horner-emmons olefination. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of Triethyl Phosphonobromoacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Triethyl phosphonobromoacetate, a halogenated organophosphorus compound, requires careful management throughout its lifecycle, particularly at the disposal stage. Due to its chemical nature, specific procedures must be followed to mitigate potential hazards to personnel and the environment.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.[1] An emergency eyewash station and safety shower should be readily accessible.
Quantitative Hazard Summary for a Structural Analog: Triethyl Phosphonoacetate
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2] |
| Aquatic Hazard (Long-term) | Toxic to aquatic life with long lasting effects. | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][4]
1. Waste Segregation and Collection:
-
Designate a specific, compatible waste container for this compound waste. Polyethylene containers are generally recommended for halogenated solvent waste.[1]
-
The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and vapor release.[5][6]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines. In particular, keep it separate from non-halogenated solvents to avoid costly and complex disposal processes.[5][6]
2. Spill and Contamination Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, diatomaceous earth, or a universal binder.[2]
-
Do not use combustible materials like sawdust for absorption.
-
Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) and place them in the designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[1]
-
Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Triethyl phosphonobromoacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Triethyl phosphonobromoacetate. This guide provides immediate, essential safety protocols and logistical information for its handling and disposal, fostering a secure research environment.
Chemical Profile:
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. Below is a summary of the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles or Face Shield | Must conform to EN166 (EU) or NIOSH (US) standards to protect against chemical splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended.[2] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1] |
| Body | Laboratory Coat or Impervious Clothing | A standard laboratory coat should be worn at a minimum.[3] For larger quantities or tasks with a higher risk of splashing, impervious clothing is necessary.[1][4] |
| Respiratory | Fume Hood or Local Exhaust Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[4][5][6] If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator should be used.[6][7] |
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid responses.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5][6] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][3][6] Seek medical advice if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4][7] Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[1][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the available Safety Data Sheet (SDS) for Triethyl phosphonoacetate.
-
Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4][6]
-
Assemble and inspect all necessary PPE.
-
Have a chemical spill kit readily available.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
-
Tightly close the container after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Protocol:
-
Waste Collection:
-
Spill Management:
-
Final Disposal:
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
